Product packaging for Simvastatin-d11(Cat. No.:)

Simvastatin-d11

Cat. No.: B15145395
M. Wt: 429.6 g/mol
InChI Key: RYMZZMVNJRMUDD-RUNVQBOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Simvastatin-d11 is a deuterium-labeled analog of Simvastatin, a competitive inhibitor of HMG-CoA reductase with a Ki of 0.2 nM . As a stable isotope-labeled internal standard, this compound is essential for the precise quantitation and pharmacokinetic profiling of unlabeled simvastatin in complex biological matrices during drug development and metabolic studies . The incorporation of eleven deuterium atoms increases the molecular mass, creating a distinct signature in mass spectrometry that allows researchers to accurately track and differentiate the compound of interest from endogenous metabolites, thereby improving the reliability of analytical data. The use of stable heavy isotopes like deuterium is a well-established method for investigating the metabolic and pharmacokinetic profiles of pharmaceutical compounds . This product is provided for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O5 B15145395 Simvastatin-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O5

Molecular Weight

429.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoate

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,4D3,5D3,6D2

InChI Key

RYMZZMVNJRMUDD-RUNVQBOVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

Foundational & Exploratory

What is Simvastatin-d11 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin-d11 is the deuterium-labeled analogue of Simvastatin, a widely prescribed lipid-lowering medication. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, this compound serves as an indispensable tool. Its primary application is as an internal standard (IS) for the quantitative analysis of Simvastatin and its metabolites in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of eleven deuterium atoms into the Simvastatin molecule results in a product with a higher molecular weight but nearly identical physicochemical properties to the parent drug. This key characteristic allows it to mimic the behavior of Simvastatin during sample preparation and analysis, ensuring accurate and precise quantification.

This technical guide provides a comprehensive overview of this compound, its properties, and its application in research. It includes detailed experimental protocols for its use as an internal standard in LC-MS/MS methods, a summary of relevant quantitative data, and visualizations of experimental workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Simvastatin and its deuterated form is fundamental for method development.

PropertySimvastatinThis compound
Chemical Formula C25H38O5C25H27D11O5
Molecular Weight 418.57 g/mol 429.64 g/mol
CAS Number 79902-63-91002347-74-1

Primary Use in Research: Internal Standard in LC-MS/MS

The predominant use of this compound in a research setting is as an internal standard for the quantification of Simvastatin in biological samples such as plasma and serum. The rationale for using a stable isotope-labeled internal standard like this compound is to correct for variations that can occur during sample processing and analysis. These variations may include inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. Because this compound has the same retention time and ionization efficiency as Simvastatin, any analytical variability will affect both compounds equally, leading to a consistent ratio of the analyte to the internal standard and thus, more accurate and precise results.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of Simvastatin in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Simvastatin from plasma samples.

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex the sample for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G plasma 200 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add 600 µL Acetonitrile vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Fig. 1: Sample preparation workflow.
Liquid Chromatography Conditions

The chromatographic separation is crucial for resolving Simvastatin from other endogenous plasma components.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

ParameterSimvastatinThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 419.3430.3
Product Ion (m/z) 285.2296.2
Collision Energy (eV) 2525
Dwell Time (ms) 200200

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. The values provided are based on a hypothetical +11 Da shift from the most common Simvastatin transitions. Researchers should confirm the exact masses with their specific internal standard lot.

G cluster_simvastatin Simvastatin cluster_simvastatin_d11 This compound S_pre Precursor Ion (m/z 419.3) S_pro Product Ion (m/z 285.2) S_pre->S_pro Collision Sd11_pre Precursor Ion (m/z 430.3) Sd11_pro Product Ion (m/z 296.2) Sd11_pre->Sd11_pro Collision

Fig. 2: MRM transitions for quantification.

Data Analysis and Quantification

The concentration of Simvastatin in the plasma samples is determined by calculating the peak area ratio of the Simvastatin product ion to the this compound product ion. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Simvastatin and a constant concentration of this compound. The concentration of Simvastatin in the unknown samples is then interpolated from this calibration curve.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Simvastatin in biological matrices. Its use as an internal standard in LC-MS/MS methods helps to mitigate analytical variability, ensuring high-quality data for pharmacokinetic and other research applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for Simvastatin. Adherence to these principles will enable the generation of reliable data crucial for advancing drug development and scientific understanding.

A Technical Guide to the Chemical Properties and Isotopic Purity of Simvastatin-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin is a widely prescribed lipid-lowering medication belonging to the statin class.[1] It functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[2][3] Simvastatin itself is an inactive prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[3][4]

In research and clinical settings, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate quantification with mass spectrometry.[5] Simvastatin-d11 is the deuterium-labeled analog of Simvastatin, designed for use as an internal standard in such assays.[6] The incorporation of eleven deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the unlabeled drug while maintaining nearly identical chemical and physical properties. This guide provides an in-depth overview of the chemical properties, isotopic purity, and analytical methodologies associated with this compound.

Core Chemical Properties

The fundamental chemical and physical properties of Simvastatin and its deuterated analog, this compound, are summarized below. The primary difference lies in their molecular weights due to the substitution of hydrogen with deuterium.

PropertySimvastatinThis compound
Molecular Formula C₂₅H₃₈O₅[7]C₂₅H₂₇D₁₁O₅
Molecular Weight 418.57 g/mol [7]429.64 g/mol
CAS Number 79902-63-9[7]1002347-74-1[6][]
Appearance White to off-white crystalline powderWhite to off-white solid
Class Statin; HMG-CoA Reductase Inhibitor[1]Isotope-Labeled Compound[6]
Mechanism of Action Prodrug, hydrolyzed to active β-hydroxy acid form which inhibits HMG-CoA reductase[3]Chemically identical to Simvastatin, used as an internal standard[6]

Isotopic Purity and Chemical Purity

The utility of this compound as an internal standard is contingent upon its high isotopic enrichment and chemical purity. These parameters are critical for minimizing analytical interference and ensuring accurate quantification.

Purity ParameterSpecificationAnalytical Method
Isotopic Purity (Atom % D) Typically ≥ 98%[][9]Mass Spectrometry (MS)[10]
Chemical Purity Typically ≥ 95-97%[][9]High-Performance Liquid Chromatography (HPLC)[11]

Metabolic Pathway of Simvastatin

Simvastatin undergoes extensive metabolism, primarily in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data. Simvastatin is a prodrug that is first hydrolyzed to its active form, simvastatin acid.[12] This active metabolite is then further metabolized by the cytochrome P450 system, predominantly by the CYP3A4 and CYP3A5 enzymes.[3] Deuterated standards like this compound are used to trace these metabolic transformations in complex biological matrices.

G cluster_0 Activation cluster_1 Metabolism Simvastatin Simvastatin (Prodrug) SVA Simvastatin Acid (Active Form) Simvastatin->SVA Hydrolysis (Esterases) Metabolites Major Active Metabolites (6'-hydroxy, 6'-hydroxymethyl, etc.) SVA->Metabolites Oxidation (CYP3A4/3A5) Excretion Excretion (Feces and Urine) Metabolites->Excretion

Caption: Metabolic activation and subsequent metabolism of Simvastatin.

Experimental Protocols

Protocol for Determination of Chemical Purity by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the chemical purity of Simvastatin and its analogs by separating the main compound from any impurities.[13]

Methodology:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[11]

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent like acetonitrile (ACN) and an aqueous buffer (e.g., 0.025 M NaH₂PO₄), often in a ratio around 65:35 (v/v).[11]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[11]

  • Detection: UV detection is performed at a wavelength of approximately 238 nm, where Simvastatin exhibits strong absorbance.[11]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to a working concentration within the linear range of the assay (e.g., 2-200 µg/mL).[11]

  • Analysis: The sample is injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate purity relative to any impurity peaks present in the chromatogram.

Protocol for Quantification and Isotopic Purity Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Simvastatin in biological samples and for confirming the isotopic enrichment of this compound.[14]

Methodology:

  • Sample Preparation (from Plasma):

    • An aliquot of plasma is mixed with an internal standard solution (this compound).

    • Proteins are precipitated using a solvent like acetonitrile.[14]

    • Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used to isolate the analyte.[15]

    • The sample is centrifuged, and the supernatant is collected, evaporated, and reconstituted in the mobile phase.

  • Chromatography: An LC system with a C18 column separates Simvastatin from other plasma components. A gradient elution with a mobile phase of water and methanol (often containing modifiers like formic acid and ammonium formate) is common.[14]

  • Mass Spectrometry:

    • The eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[15]

    • The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode to monitor specific mass transitions for both the analyte (Simvastatin) and the internal standard (this compound). For example, a transition for Simvastatin could be m/z 419.3 → 285.2.[16]

    • A corresponding shifted transition would be monitored for this compound.

  • Quantification: A calibration curve is generated by analyzing samples with known concentrations of Simvastatin and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against concentration.[15]

  • Isotopic Purity Assessment: To determine isotopic purity, a high-resolution mass spectrometer is used to analyze a concentrated solution of this compound. The instrument can resolve the mass peaks corresponding to the fully deuterated molecule (d11) and those with fewer deuterium atoms (d10, d9, etc.). The relative peak areas are used to calculate the percentage of isotopic enrichment.[10]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Extract Protein Precipitation / LLE Add_IS->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (SRM Mode) LC->MS Quantify Quantification (Peak Area Ratio vs. Cal Curve) MS->Quantify Purity Isotopic Purity Check (High-Res MS) MS->Purity

Caption: Workflow for the analysis of Simvastatin using a deuterated standard.

The Role of Deuteration in Drug Analysis

Deuteration involves replacing hydrogen (¹H) atoms with their heavier isotope, deuterium (²H). This substitution is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies for several reasons.

  • Mass Shift: The most critical feature is the distinct increase in mass. This allows a mass spectrometer to easily distinguish the deuterated internal standard from the non-labeled drug being measured.

  • Co-elution: Because deuterium substitution has a negligible effect on the physicochemical properties of the molecule, the deuterated standard and the native drug co-elute during liquid chromatography. This ensures that any variations during sample preparation or ionization in the MS source affect both compounds equally, leading to highly accurate and precise quantification.

  • Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond.[5] While this compound is primarily used as an analytical standard, this "kinetic isotope effect" can slow down metabolic reactions that involve breaking a C-H bond, a principle that is sometimes exploited to create drugs with improved pharmacokinetic profiles.[5]

G cluster_0 Analyte & Standard cluster_1 Analytical Process cluster_2 Outcome Simvastatin Simvastatin C₂₅H₃₈O₅ MW: 418.57 LC LC Separation Simvastatin->LC Injected Together Simvastatin_d11 This compound C₂₅H₂₇D₁₁O₅ MW: 429.64 Simvastatin_d11->LC Injected Together MS MS Detection LC->MS Result Co-elution in LC Identical Retention Time Separation by Mass in MS Distinct m/z Signals MS->Result

Caption: Principle of using a deuterated internal standard in LC-MS analysis.

References

Simvastatin-d11 (CAS Number: 1002347-74-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Simvastatin-d11, a deuterated analog of the widely prescribed cholesterol-lowering drug, simvastatin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It covers the core chemical and physical properties, detailed experimental protocols for its application, and relevant biological pathways.

Core Compound Properties

This compound is a synthetic, deuterated form of simvastatin where eleven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of simvastatin in various biological matrices.

PropertyValueReference
CAS Number 1002347-74-1
Molecular Formula C25H27D11O5[1]
Molecular Weight 429.64 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 127 - 132 °C[1]
Log P (octanol/water) 4.68 (for unlabeled simvastatin)[1]
Stability Stable under recommended storage conditions.[1]
Storage Desiccate at -20°C
Solubility Soluble in DMSO (to 50 mM) and ethanol (to 75 mM)

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step chemical process starting from a precursor molecule that is then subjected to deuteration. While specific proprietary synthesis methods may vary, a general approach involves the use of deuterated reagents to introduce the deuterium atoms at specific positions on the simvastatin molecule.

A common precursor for simvastatin synthesis is lovastatin, a natural product from Aspergillus terreus. The synthesis of simvastatin from lovastatin involves the replacement of the 2-methylbutyryl side chain with a 2,2-dimethylbutyryl group.[3][4] Greener, biocatalytic methods have also been developed, utilizing engineered enzymes to carry out this transformation.[5][6] The synthesis of the deuterated analog would follow a similar pathway, but with the use of a deuterated 2,2-dimethylbutyryl donor.

Experimental Protocols

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard in the quantitative analysis of simvastatin in biological samples, such as plasma, due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass. This allows for accurate correction of variations in sample preparation and instrument response.

A. Sample Preparation (Human Plasma)

  • To a 0.5 mL aliquot of human plasma in a microcentrifuge tube, add 50 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).

  • Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).

  • Perform a liquid-liquid extraction by adding 1.0 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.[7]

  • Centrifuge the sample at 5000 x g for 5 minutes at 5°C.[7]

  • Transfer 850 µL of the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[7]

B. Liquid Chromatography Conditions

ParameterCondition
Column Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent
Mobile Phase Acetonitrile : 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45°C
Injection Volume 20 µL

C. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 140°C
Desolvation Temperature 450°C
Capillary Voltage 3.8 kV
MRM Transitions Simvastatin: m/z 419.3 → 199.0; this compound: m/z 430.3 → 210.0 (example, requires optimization)
Dwell Time 0.15 s

D. Method Validation Parameters

A typical LC-MS/MS method for simvastatin quantification would be validated for the following parameters:

ParameterTypical Acceptance Criteria
Linearity r² > 0.99 over a concentration range of 0.04-40.0 ng/mL[7]
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement
Stability Assessed under various conditions (freeze-thaw, short-term, long-term)

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Simvastatin's Mechanism of Action

Simvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][9] By inhibiting this enzyme, simvastatin reduces the endogenous production of cholesterol.

Cholesterol_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_inhibition cluster_regulation Regulation AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Simvastatin Simvastatin Simvastatin->HMG_CoA_Reductase_Target Inhibition Simvastatin_d11 This compound (Internal Standard) SREBP SREBP-2 HMG_CoA_Reductase_Gene HMG_CoA_Reductase_Gene SREBP->HMG_CoA_Reductase_Gene Upregulates Transcription SCAP SCAP SCAP->SREBP Retains in ER Insig Insig Insig->SCAP ER Endoplasmic Reticulum Cholesterol_Feedback->SCAP Binds to SCAP

Caption: Cholesterol biosynthesis pathway with HMG-CoA reductase as the rate-limiting step and the point of inhibition by simvastatin.

Bioanalytical Workflow Using this compound

The following diagram illustrates a typical workflow for the quantification of simvastatin in a plasma sample using this compound as an internal standard.

Bioanalytical_Workflow Start Start: Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Start->Spiking Extraction Liquid-Liquid Extraction (LLE) with MTBE Spiking->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Simvastatin Concentration Report Data_Processing->End

Caption: A typical bioanalytical workflow for the quantification of simvastatin in plasma using an internal standard.

Pharmacokinetics and Metabolism

Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[10] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[10] Due to extensive first-pass metabolism, the oral bioavailability of simvastatin is low. The pharmacokinetic parameters of simvastatin can vary significantly among individuals. The use of a deuterated internal standard like this compound is crucial for accurately determining the pharmacokinetic profile of simvastatin in different populations and in drug-drug interaction studies.

Pharmacokinetic Parameter (for unlabeled simvastatin)Typical ValueReference
Tmax (Time to Peak Plasma Concentration) 1.3 - 2.4 hours[10]
Protein Binding >95%
Elimination Half-life ~2 hours
Major Metabolites β-hydroxyacid, 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives[10]
Primary Route of Excretion Feces (60%), Urine (13%)[10]

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods for simvastatin. This technical guide provides a foundational understanding of its properties and applications, enabling scientists to effectively incorporate this stable isotope-labeled compound into their research endeavors.

References

In-Depth Technical Guide to Deuterated Simvastatin: Molecular Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated simvastatin, a critical tool in pharmaceutical research and development. The document details the molecular formula and weight of various deuterated forms of simvastatin, offers insights into relevant experimental protocols, and visualizes key pathways and workflows.

Molecular Weight and Formula

Stable isotope-labeled compounds, such as deuterated simvastatin, are essential for a variety of research applications, most notably as internal standards in pharmacokinetic and metabolic studies. The introduction of deuterium atoms into the simvastatin molecule results in a predictable increase in its molecular weight. The following table summarizes the molecular formulas and weights of standard simvastatin and its commonly used deuterated analogs.

Compound Molecular Formula Molecular Weight ( g/mol ) Notes
SimvastatinC₂₅H₃₈O₅[1][2]418.57[3]Standard, non-deuterated form.
Simvastatin-d3C₂₅H₃₅D₃O₅[3][4]421.58[3][4]Deuterium atoms are typically located on one of the methyl groups of the 2,2-dimethylbutyrate side chain.[3][4]
Simvastatin-d6C₂₅H₃₂D₆O₅[5][6][7]424.60[5][7]Deuterium atoms are typically located on the two methyl groups of the 2,2-dimethylbutyrate side chain.[8][9]

Experimental Protocols

Synthesis of Deuterated Simvastatin

The synthesis of deuterated simvastatin typically involves the modification of synthetic routes used for the non-deuterated parent drug, incorporating deuterated reagents at specific steps. While detailed, proprietary synthesis protocols for commercially available deuterated standards are not publicly disclosed, a general approach can be outlined based on the known synthesis of simvastatin from lovastatin.

One of the common synthetic routes to simvastatin involves the hydrolysis of lovastatin to yield monacolin J, followed by a series of protection, acylation, and deprotection steps. To introduce deuterium labels onto the 2,2-dimethylbutyrate side chain, a deuterated version of the acyl donor would be utilized in the acylation step. For example, to produce Simvastatin-d6, 2,2-bis(trideuteriomethyl)butyryl chloride or a similar activated derivative would be reacted with the protected monacolin J intermediate. The final steps would involve deprotection to yield the deuterated simvastatin.

Analytical Methodology for Quantification in Biological Matrices

Deuterated simvastatin is frequently employed as an internal standard for the accurate quantification of simvastatin and its active metabolite, simvastatin acid, in biological samples such as plasma. The following is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation:

  • To a 200 µL aliquot of human plasma, add 50 µL of an internal standard solution containing deuterated simvastatin (e.g., Simvastatin-d6) at a known concentration.

  • Perform a liquid-liquid extraction by adding 3 mL of an organic solvent mixture, such as ethyl acetate and hexane (90:10, v/v).

  • Vortex the mixture for 30 seconds, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 75 x 4.6 mm, 2.7 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like 0.1% formic acid or an ammonium acetate buffer. A typical mobile phase could be a mixture of acetonitrile and water (75:25, v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Simvastatin: The transition of the parent ion (e.g., m/z 419.3) to a specific product ion (e.g., m/z 285.2) is monitored.

      • Deuterated Simvastatin (Internal Standard): The transition of the deuterated parent ion (e.g., m/z 425.3 for Simvastatin-d6) to its corresponding product ion is monitored.

3. Quantification:

  • The concentration of simvastatin in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of simvastatin and a fixed concentration of the deuterated internal standard.

Visualizations

Signaling Pathway of Simvastatin

Simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition has downstream effects on various cellular signaling pathways.

G Simvastatin's Inhibition of the HMG-CoA Reductase Pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Products cluster_2 Cellular Effects HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Isoprenoids Isoprenoids (e.g., Farnesyl PP, Geranylgeranyl PP) Mevalonate->Isoprenoids HMG_CoA_Reductase->Mevalonate Decreased_Cholesterol Decreased Cellular Cholesterol Cholesterol->Decreased_Cholesterol Pleiotropic_Effects Pleiotropic Effects (e.g., anti-inflammatory, improved endothelial function) Isoprenoids->Pleiotropic_Effects Modulation of protein prenylation Simvastatin Simvastatin Simvastatin->HMG_CoA_Reductase Inhibition

Caption: Simvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Experimental Workflow for a Pharmacokinetic Study

The use of deuterated simvastatin as an internal standard is a cornerstone of pharmacokinetic studies. The following diagram illustrates a typical workflow.

G Pharmacokinetic Study Workflow with Deuterated Simvastatin Dosing Administer Simvastatin to Study Participants Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Sample_Prep Plasma Separation and Addition of Deuterated Simvastatin (Internal Standard) Sampling->Sample_Prep Extraction Liquid-Liquid Extraction Sample_Prep->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Simvastatin Concentration using Peak Area Ratios Analysis->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling

Caption: Workflow for a pharmacokinetic study using deuterated simvastatin.

References

Synthesis Pathways for Simvastatin-d11: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the proposed synthesis pathways for Simvastatin-d11, an isotopically labeled analog of the widely prescribed cholesterol-lowering drug, Simvastatin. The introduction of deuterium atoms into the Simvastatin molecule provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalytical assays.

This document outlines a comprehensive, albeit proposed, synthetic strategy, starting from commercially available deuterated precursors. The methodologies presented are based on established chemical principles and analogous reactions reported in the scientific literature for non-deuterated compounds. Detailed experimental protocols, quantitative data where available or estimated, and characterization techniques are provided to assist researchers in the preparation and analysis of this compound.

Proposed Synthetic Strategy

The most plausible and efficient synthetic route to this compound involves a semi-synthetic approach starting from Monacolin J, a key intermediate that can be obtained from the hydrolysis of Lovastatin. The deuterated side chain, 2,2-dimethylbutyryl-d11, is introduced in the final steps of the synthesis. The overall proposed pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Preparation of Deuterated Acyl Chloride cluster_1 Step 2: Preparation of Monacolin J cluster_2 Step 3: Acylation and Final Product d11_acid 2,2-Dimethylbutanoic acid-d11 d11_chloride 2,2-Dimethylbutyryl-d11 chloride d11_acid->d11_chloride Chlorination d11_chloride_step3 2,2-Dimethylbutyryl-d11 chloride thionyl_chloride Thionyl Chloride (SOCl2) lovastatin Lovastatin monacolin_j Monacolin J lovastatin->monacolin_j Hydrolysis monacolin_j_step3 Monacolin J hydrolysis Alkaline Hydrolysis simvastatin_d11 This compound monacolin_j_step3->simvastatin_d11 Acylation d11_chloride_step3->simvastatin_d11

Figure 1: Proposed overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylbutyryl-d11 chloride

The initial step involves the conversion of the commercially available 2,2-Dimethylbutanoic acid-d11 to its more reactive acyl chloride derivative.

Methodology:

A common and effective method for this transformation is the use of thionyl chloride.

  • Reaction:

    • To a solution of 2,2-Dimethylbutanoic acid-d11 (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or toluene, thionyl chloride (1.2-1.5 eq) is added dropwise at 0 °C under a nitrogen atmosphere.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Work-up and Purification:

    • The excess thionyl chloride and solvent are removed under reduced pressure.

    • The resulting crude 2,2-Dimethylbutyryl-d11 chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

ParameterValue
Starting Material 2,2-Dimethylbutanoic acid-d11
Reagent Thionyl chloride (SOCl₂)
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90% (based on analogous non-deuterated reactions)
Step 2: Preparation of Monacolin J from Lovastatin

Monacolin J serves as the core scaffold for the subsequent acylation. It is efficiently prepared by the alkaline hydrolysis of Lovastatin.[1][2][3]

Methodology:

  • Reaction:

    • Lovastatin is dissolved in a suitable solvent mixture, such as methanol or ethanol and water.

    • An aqueous solution of a base, typically lithium hydroxide or sodium hydroxide (2-3 eq), is added to the Lovastatin solution.

    • The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours (typically 2-6 hours) until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and the organic solvent is removed under reduced pressure.

    • The aqueous solution is then acidified to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid, which causes the Monacolin J to precipitate.

    • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Monacolin J. Further purification can be achieved by recrystallization.

ParameterValue
Starting Material Lovastatin
Reagent Lithium Hydroxide or Sodium Hydroxide
Solvent Methanol/Water or Ethanol/Water
Temperature Room Temperature to 50 °C
Reaction Time 2-6 hours
Typical Yield >95%[1]
Step 3: Acylation of Monacolin J to Yield this compound

This final step involves the esterification of the C8-hydroxyl group of Monacolin J with the prepared 2,2-Dimethylbutyryl-d11 chloride.

Methodology:

  • Reaction:

    • Monacolin J (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine or 4-dimethylaminopyridine (DMAP).

    • The solution is cooled to 0 °C, and a solution of 2,2-Dimethylbutyryl-d11 chloride (1.1-1.3 eq) in the same anhydrous solvent is added dropwise under a nitrogen atmosphere.

    • The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted into an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[4]

ParameterValue
Starting Materials Monacolin J, 2,2-Dimethylbutyryl-d11 chloride
Reagents/Catalysts Pyridine or Triethylamine/DMAP
Solvent Anhydrous Dichloromethane or Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Estimated Yield 70-85% (based on analogous non-deuterated reactions)

Data Presentation

The following table summarizes the expected mass spectral data for this compound compared to its non-deuterated counterpart.

CompoundMolecular FormulaExact MassKey Mass Fragments (m/z)
SimvastatinC₂₅H₃₈O₅418.2719419.2 [M+H]⁺, 303.2, 285.2, 199.1[5][6]
This compound C₂₅H₂₇D₁₁O₅ 429.3413 430.3 [M+H]⁺, 303.2, 285.2, 199.1

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to show a significant reduction or complete absence of signals corresponding to the 2,2-dimethylbutyryl side chain when compared to the spectrum of unlabeled Simvastatin. Specifically, the signals for the two methyl groups and the ethyl group protons of the side chain will be absent.

    • ¹³C NMR: The carbon-13 NMR spectrum will show the presence of all 25 carbon atoms. The signals for the deuterated carbons in the side chain will exhibit characteristic splitting patterns due to C-D coupling and will likely have a slightly different chemical shift compared to the non-deuterated analog.

    • ²H NMR: Deuterium NMR will show a distinct signal corresponding to the deuterium atoms in the 2,2-dimethylbutyryl-d11 side chain.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the [M+H]⁺ or other appropriate molecular ions of this compound, which will be approximately 11 mass units higher than that of unlabeled Simvastatin.

    • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The fragments containing the deuterated side chain will show a corresponding mass shift, while fragments of the Monacolin J core will remain unchanged compared to the fragmentation of unlabeled Simvastatin.[5]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Acyl_Chloride_Synthesis start Start: 2,2-Dimethylbutanoic acid-d11 dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_socl2 Add Thionyl Chloride Dropwise cool->add_socl2 stir Stir at RT for 2-4h add_socl2->stir concentrate Remove Solvent and Excess SOCl2 stir->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill product Product: 2,2-Dimethylbutyryl-d11 chloride distill->product

Figure 2: Workflow for the synthesis of 2,2-Dimethylbutyryl-d11 chloride.

Monacolin_J_Preparation start Start: Lovastatin dissolve Dissolve in Methanol/Water start->dissolve add_base Add Aqueous LiOH dissolve->add_base stir Stir at RT for 2-6h add_base->stir concentrate Remove Methanol stir->concentrate acidify Acidify to pH 3-4 with HCl concentrate->acidify filter_wash Filter, Wash with Water, and Dry acidify->filter_wash product Product: Monacolin J filter_wash->product

Figure 3: Workflow for the preparation of Monacolin J.

Final_Acylation start Start: Monacolin J dissolve Dissolve in Anhydrous Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add 2,2-Dimethylbutyryl-d11 chloride cool->add_acyl_chloride stir Stir at RT for 12-24h add_acyl_chloride->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Product: this compound purify->product

Figure 4: Workflow for the acylation of Monacolin J to yield this compound.

Disclaimer: The synthetic pathways and experimental protocols described in this document are proposed based on established chemical literature for analogous compounds. Researchers should exercise appropriate caution and optimize reaction conditions as necessary. All laboratory work should be conducted in accordance with standard safety procedures.

References

Commercial suppliers and availability of Simvastatin-d11

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of Simvastatin-d11, a deuterated analog of Simvastatin, for researchers, scientists, and professionals in drug development. Simvastatin is a widely prescribed lipid-lowering drug that functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification of Simvastatin in biological matrices. This document details the commercial availability of this compound, presents a comprehensive experimental protocol for its use, and visualizes the HMG-CoA reductase pathway and a typical analytical workflow.

Commercial Availability of this compound

The procurement of high-purity, isotopically enriched this compound is critical for its effective use in research. Several reputable chemical suppliers offer this compound. The following table summarizes the availability and key specifications from a selection of commercial vendors. Researchers are advised to request a certificate of analysis from the supplier for batch-specific data.

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
MedchemExpressHY-17502SNot specifiedNot specified1 mg, 5 mg
BOC Sciences1002347-74-1>95% (HPLC)[]98% atom D[]Custom synthesis, 50 mg available for Simvastatin-[d3][]
LGC StandardsCDN-D-8015min 97% Chemical Purity98 atom % D0.005 g, 0.01 g
Dalton Research MoleculesNot specifiedHigh qualityNot specifiedCustom quote
Fisher ScientificCDN-D-8015-0.005GNot specifiedNot specified0.005 g

The Role of Simvastatin in the HMG-CoA Reductase Pathway

Simvastatin is a prodrug that, in its active hydroxy acid form, inhibits the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the synthesis of cholesterol and other isoprenoids.[2][3] By blocking this step, Simvastatin effectively reduces the endogenous production of cholesterol. The pathway is illustrated below.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Simvastatin Simvastatin (Active Form) Simvastatin->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Figure 1: HMG-CoA Reductase Cholesterol Biosynthesis Pathway.

Experimental Protocol: Quantification of Simvastatin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a detailed methodology for the quantification of Simvastatin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is employed as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Materials and Reagents
  • Simvastatin analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium formate

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Simvastatin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Simvastatin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and quality controls, spike with the corresponding Simvastatin working solution.

  • Add 20 µL of the 50 ng/mL this compound internal standard working solution to all tubes (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient Elution: A suitable gradient to separate Simvastatin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Simvastatin: Precursor ion (Q1) m/z 419.5 → Product ion (Q3) m/z 285.2

    • This compound: Precursor ion (Q1) m/z 430.5 → Product ion (Q3) m/z 296.2

(Note: The specific m/z transitions should be optimized for the instrument used.)

Data Analysis
  • Integrate the peak areas for both Simvastatin and this compound for all samples.

  • Calculate the peak area ratio (Simvastatin area / this compound area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a 1/x² weighting.

  • Determine the concentration of Simvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End: Simvastatin Concentration Quantification->End

Figure 2: Bioanalytical Workflow for Simvastatin Quantification.

Conclusion

This compound is an essential analytical tool for the accurate and reliable quantification of Simvastatin in biological samples. Its commercial availability from multiple suppliers facilitates its use in a wide range of research applications, from preclinical pharmacokinetic studies to clinical drug monitoring. The provided experimental protocol offers a robust framework for the implementation of a validated LC-MS/MS assay. The visualization of the HMG-CoA reductase pathway further clarifies the mechanism of action of Simvastatin, providing context for its therapeutic importance and the necessity of precise analytical methods for its study.

References

Simvastatin-d11: A Technical Guide to Safe Handling and Material Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the material safety and properties of Simvastatin-d11. The following sections detail its chemical and physical characteristics, safe handling protocols, and toxicological profile, with a focus on presenting quantitative data in a clear and accessible format for laboratory and research professionals.

Chemical and Physical Properties

This compound is the deuterated form of Simvastatin, a well-established HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The inclusion of eleven deuterium atoms in the 2,2-dimethylbutyrate side chain makes it a valuable internal standard for pharmacokinetic and metabolic studies.[1] While its biological activity is expected to be similar to that of Simvastatin, the isotopic labeling provides a distinct mass for analytical purposes.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that due to the nature of deuterated compounds, some data is based on the non-labeled Simvastatin, as their macroscopic chemical properties are nearly identical.

PropertyValueReference
Chemical Formula C25H27D11O5[3]
CAS Number 1002347-74-1[3]
Molecular Weight 429.634 g/mol [4][5]
Accurate Mass 429.341[4][5]
Appearance White to off-white solid[3][6]
Melting Point 127 - 132 °C (261 - 270 °F)[3][6]
Solubility Practically insoluble in water. Freely soluble in chloroform, methanol, and ethanol.[7]
log Pow (Octanol/Water) 4.68[3]

Toxicological Information

The toxicological data for this compound is primarily extrapolated from studies on Simvastatin. The deuterated form is not expected to present new toxicological risks. Simvastatin may cause skin irritation and potential harm to breast-fed children.

EndpointDataSpeciesReference
Acute Oral Toxicity (LD50) 4,438 mg/kgRat[3]
Acute Oral Toxicity (LD50) 3,800 mg/kgMouse[8]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.N/A[3]
Mutagenic Effects No data availableN/A[3]
Teratogenic Effects No data availableN/A[3]

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, adherence to strict safety protocols is mandatory when handling this compound. The following workflow outlines the essential steps for safe handling in a research environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_risk Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area handle_weigh Weighing prep_area->handle_weigh handle_dissolve Dissolution handle_weigh->handle_dissolve handle_transfer Transfer handle_dissolve->handle_transfer clean_decon Decontaminate Surfaces handle_transfer->clean_decon clean_waste Dispose of Waste in Sealed Containers clean_ppe Remove and Dispose of Contaminated PPE store_container Store in Tightly Sealed Container clean_ppe->store_container store_temp Store Frozen

Safe Handling Workflow for this compound

Detailed Methodologies:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified laboratory fume hood or other ventilated enclosure to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety glasses with side-shields are required.[3]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and disposed of properly after handling.[3]

    • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Handling Procedures:

    • Avoid the formation of dust and aerosols during weighing and transfer.[3]

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

    • For dissolution, add the solvent to the solid slowly to prevent splashing.

  • Storage: this compound should be stored frozen in a tightly sealed container to maintain its stability.[3]

  • Disposal: All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

Stability and Reactivity

This compound is stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents.[3] Hazardous decomposition products formed under fire conditions include carbon oxides.[3]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

This guide is intended to provide comprehensive safety and handling information for this compound in a research setting. It is crucial for all personnel to be familiar with this information and to adhere to all institutional and regulatory safety guidelines.

References

A Technical Guide to the Solubility of Simvastatin-d11 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Simvastatin-d11 in dimethyl sulfoxide (DMSO), methanol, and acetonitrile. This document also outlines a standard experimental protocol for solubility determination and visualizes the primary signaling pathway associated with Simvastatin's mechanism of action.

Introduction

Quantitative Solubility Data

The following table summarizes the reported solubility of Simvastatin in DMSO and methanol. It is important to note that different sources report varying solubility values, which may be attributed to differences in experimental conditions such as temperature and the physical form of the solute (e.g., free acid vs. salt). Data for acetonitrile was not available in the reviewed literature.

SolventReported Solubility of Simvastatin
DMSO ~30 mg/mL[2], 83 mg/mL[3], 100 mg/mL[3]
Methanol Solubility data is available for other alcohols like ethanol (~20 mg/mL)[2], suggesting good solubility. A study on a family of alcohols showed solubility trends that can be theoretically and experimentally determined.[4][5]
Acetonitrile No data available in the reviewed sources.

Note: The solubility of Simvastatin sodium salt is approximately 10 mg/mL in DMSO and ethanol.[6][7]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method . This technique establishes the equilibrium solubility of a solute in a solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (DMSO, methanol, or acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C). The samples are typically agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are removed from the shaker and allowed to sit for a short period to allow the undissolved solid to settle. To further separate the solid and liquid phases, the samples are centrifuged at a high speed.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid pellet. The collected sample is then filtered through a syringe filter to remove any remaining particulate matter. A precise dilution of the filtrate with the appropriate solvent is then prepared for analysis.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. For UV-Vis analysis, the absorbance is measured at the wavelength of maximum absorbance (λmax) for Simvastatin, which is approximately 238 nm.[2]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Visualization of Simvastatin's Mechanism of Action

Simvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a reduction in cholesterol production. The following diagram illustrates this key signaling pathway.

G cluster_pathway Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... (multiple steps) Simvastatin Simvastatin Simvastatin->Inhibition HMG_CoA_to_Mevalonate_edge

Caption: Inhibition of HMG-CoA Reductase by Simvastatin.

This guide provides foundational information for researchers working with this compound. For critical applications, it is recommended to experimentally determine the solubility under the specific conditions of your assay or formulation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and stability conditions for Simvastatin-d11. The information presented is primarily based on stability studies of Simvastatin, as the deuterated form is expected to exhibit similar stability characteristics. This document is intended to be a valuable resource for researchers and professionals involved in the handling and analysis of this compound.

Recommended Storage Conditions

To ensure the integrity and stability of this compound, it is crucial to adhere to proper storage conditions. Based on available data for Simvastatin, the following recommendations are provided:

ConditionRecommendationRationale
Temperature Store at controlled room temperature, or as specified by the supplier. For long-term storage, refrigeration (2-8°C) is advisable.Simvastatin is sensitive to heat, with thermal degradation observed at temperatures of 80°C and above.[1] Storing at lower temperatures minimizes the risk of thermal decomposition.
Light Protect from light.[2][3]Exposure to light can lead to photodegradation. Storing in amber vials or in the dark is recommended.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid compound.[1]Simvastatin is susceptible to oxidation.[1][2] Storing under an inert atmosphere will minimize oxidative degradation.
Moisture Store in a dry environment and protect from humidity.[4][5]Simvastatin is prone to hydrolysis, particularly in neutral to alkaline conditions.[6][7][8]

Stability Profile of Simvastatin

The stability of Simvastatin, and by extension this compound, is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Hydrolytic Stability

The hydrolysis of the lactone ring in Simvastatin is a primary degradation pathway.[4] This process is significantly dependent on the pH of the solution.

  • Alkaline Conditions: Simvastatin degrades rapidly in alkaline solutions. The hydrolysis becomes spontaneous at pH 9 and above, even at room temperature.[7]

  • Neutral Conditions: At a neutral pH, the compound is more stable than in alkaline conditions but is still susceptible to hydrolysis.[7]

  • Acidic Conditions: Simvastatin is most stable in acidic conditions (pH 4-5).[6][7][8]

The degradation of Simvastatin in solution follows pseudo-first-order kinetics.[6][8]

Table 1: Kinetic Parameters for Simvastatin Hydrolysis at 60°C [7]

pHk (h⁻¹)t₁/₂ (h)t₉₀ (h)
40.002346.652.7
50.002346.652.7
60.003231.035.1
70.06610.51.6
80.4301.60.2
Oxidative Stability

Simvastatin is susceptible to oxidative degradation.[1][2] The primary sites of oxidation are the hexahydronaphthalene and butanoate ester moieties. It is recommended to handle the compound in an environment with minimal oxygen exposure.

Thermal Stability

Solid Simvastatin is stable at temperatures up to 100°C when stored under a nitrogen atmosphere or reduced pressure.[1] However, in the presence of oxygen, thermal degradation is observed at temperatures of 80°C and above.[1]

Photostability

Forced degradation studies have shown that Simvastatin is relatively stable to photolytic stress.[2] However, as a general precaution, it is advisable to protect the compound from light.

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the stability of this compound based on published methods for Simvastatin.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours).[9]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1 hour).[10]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and heat at 60°C for a specified period (e.g., 30 minutes).[9]

  • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 80°C) for a defined period.[1]

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.[4]

Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for Simvastatin [7]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 28 mM Phosphate Buffer pH 4 (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 238 nm

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, 60°C) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (UV Light) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms Mass Spectrometry hplc->ms

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship of Stability Factors

G cluster_compound Compound cluster_factors Degradation Factors cluster_degradation Degradation Pathways simvastatin This compound Hydrolysis Hydrolysis simvastatin->Hydrolysis pH Oxidation Oxidation simvastatin->Oxidation Oxygen Thermal Thermal Degradation simvastatin->Thermal Temperature Photo Photodegradation simvastatin->Photo Light pH pH Temperature Temperature Oxygen Oxygen Light Light

Caption: Factors influencing the degradation of this compound.

References

The Impact of Deuterium Labeling on the Chemical Behavior of Simvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), which can lead to variable patient responses and potential drug-drug interactions.[1][2] Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, presents a promising approach to modulate the metabolic fate of pharmaceuticals, potentially leading to an improved pharmacokinetic profile. This technical guide explores the anticipated impact of deuterium labeling on the chemical behavior of simvastatin, drawing upon the established principles of the kinetic isotope effect and the known metabolic pathways of the drug. While specific experimental data on deuterated simvastatin is limited in the public domain, this document provides a comprehensive theoretical framework for its potential advantages, supported by detailed experimental protocols for the synthesis and metabolic analysis of simvastatin and its analogs.

Introduction to Simvastatin and the Rationale for Deuterium Labeling

Simvastatin is a prodrug that, after oral administration, is hydrolyzed to its active β-hydroxy acid form.[3] It effectively lowers low-density lipoprotein (LDL) cholesterol by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] However, its clinical efficacy is influenced by its significant metabolism in the liver and intestines by CYP3A4.[1][2] This extensive metabolism contributes to low systemic bioavailability and inter-individual variability in patient response.

Deuterium labeling can significantly alter the metabolic rate of a drug by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to cleave. This can lead to a slower rate of metabolism, potentially resulting in:

  • Increased drug exposure (AUC): A slower metabolic rate can lead to higher and more sustained plasma concentrations of the active drug.

  • Reduced formation of metabolites: This can decrease the potential for metabolite-associated toxicities.

  • Improved pharmacokinetic consistency: By reducing the impact of metabolic polymorphisms, a more predictable dose-response relationship may be achieved.

Synthesis of Simvastatin and Potential Deuteration Strategies

The synthesis of simvastatin typically starts from lovastatin, a naturally occurring fermentation product. Several synthetic routes have been established, often involving the hydrolysis of lovastatin to monacolin J, followed by selective protection and acylation steps.

A particularly efficient method involves a one-step, whole-cell biocatalytic process using an engineered acyltransferase.[5]

Established Synthesis of Simvastatin (Enzymatic Approach)

The following protocol is adapted from a whole-cell biocatalytic process for the synthesis of simvastatin from monacolin J.[5]

Experimental Protocol:

  • Strain and Culture Conditions: An Escherichia coli strain overexpressing the LovD acyltransferase is cultured in a suitable fermentation medium.

  • Bioconversion:

    • The cultured cells are concentrated to a high cell density.

    • Monacolin J (as a sodium salt) and an acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), are added to the cell suspension.

    • The reaction mixture is incubated with shaking at room temperature.

  • Extraction and Purification:

    • Cells are removed by centrifugation.

    • Intracellular simvastatin is extracted from the cell pellet using acetone.

    • The acetone extract is concentrated, redissolved in water, and combined with the fermentation broth.

    • The combined aqueous solution is washed with n-hexane and then acidified to pH 2.0 with HCl.

    • Simvastatin is extracted with ethyl acetate.

    • The organic phase is washed, dried, and concentrated to yield simvastatin.

    • Further purification can be achieved by recrystallization.

Proposed Synthesis of Deuterated Simvastatin

A detailed, publicly available protocol for the synthesis of deuterated simvastatin is not available. However, based on known synthetic methods for other deuterated molecules, a plausible approach would involve the use of deuterated starting materials or reagents. For instance, to introduce deuterium into the metabolically labile positions of the dimethylbutyryl side chain, a deuterated version of the acyl donor (e.g., DMB-S-MMP-d6) could be synthesized and used in the enzymatic acylation of monacolin J.

Physicochemical Properties of Simvastatin

The physicochemical properties of a drug are critical determinants of its absorption, distribution, and formulation characteristics.

PropertyValueReference
Molecular FormulaC25H38O5
Molecular Weight418.57 g/mol
Melting Point135-138 °C
SolubilityPoorly soluble in water, soluble in non-polar organic solvents.[1]
pKaThe lactone is neutral, the active acid form has a pKa of ~4.5.N/A
LogP4.68[1]
Anticipated Impact of Deuterium Labeling on Physicochemical Properties

Deuterium labeling is not expected to dramatically alter the bulk physicochemical properties of simvastatin. The molecular weight will increase slightly depending on the number of deuterium atoms incorporated. Subtle changes in polarity and intermolecular interactions due to the shorter and stronger C-D bond have been reported for some deuterated compounds, which could marginally affect properties like solubility and crystal packing.[6] However, these effects are generally small and require experimental verification.

Metabolic Pathways of Simvastatin

Simvastatin is primarily metabolized by CYP3A4 in the liver and to a lesser extent in the intestine.[1][2] The major metabolic transformations involve oxidation of the hexahydronaphthalene ring system and the dimethylbutyryl side chain.

In Vitro Metabolism of Simvastatin using Liver Microsomes

The following is a general protocol for assessing the metabolic stability of a compound using liver microsomes.

Experimental Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound (simvastatin) to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction in the aliquots by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Signaling Pathways

Simvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, which blocks the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[3][4] This leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Cholesterol->HMG_CoA_Reductase Feedback Inhibition LDL_Receptors LDL Receptors (Upregulation) Cholesterol->LDL_Receptors Decreased Intracellular Cholesterol Leads To HMG_CoA_Reductase->Mevalonate Simvastatin Simvastatin Simvastatin->HMG_CoA_Reductase LDL_Clearance LDL Clearance (Increased) LDL_Receptors->LDL_Clearance

Caption: HMG-CoA Reductase signaling pathway and the inhibitory action of simvastatin.

Beyond its cholesterol-lowering effects, simvastatin exhibits pleiotropic effects, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][8] This pathway is involved in cell survival, proliferation, and angiogenesis. The activation of Akt by simvastatin is thought to be independent of its effects on cholesterol synthesis and may contribute to its cardiovascular protective effects.

PI3K_Akt_Pathway Simvastatin Simvastatin PI3K PI3K Simvastatin->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Akt->Angiogenesis eNOS eNOS Akt->eNOS NO_Production NO Production eNOS->NO_Production

Caption: Simvastatin's activation of the PI3K/Akt signaling pathway.

Anticipated Impact of Deuterium Labeling on Simvastatin's Metabolism and Pharmacokinetics

The primary sites of CYP3A4-mediated metabolism on simvastatin are potential targets for deuterium labeling to slow down its clearance.

Kinetic Isotope Effect and Metabolic Stability

The replacement of hydrogen with deuterium at a metabolic "soft spot" can significantly decrease the rate of enzymatic oxidation. This is due to the higher energy required to break the C-D bond compared to the C-H bond. For simvastatin, deuteration of the dimethylbutyryl side chain or specific positions on the hexahydronaphthalene ring could lead to a notable increase in its metabolic stability in liver microsomes. This would be reflected by a longer in vitro half-life and lower intrinsic clearance.

Expected Outcome:

  • Increased t1/2 in vitro: The time taken for 50% of the deuterated simvastatin to be metabolized is expected to be longer than that of non-deuterated simvastatin.

  • Decreased CLint: The intrinsic clearance of deuterated simvastatin is anticipated to be lower, indicating a reduced rate of metabolism.

Pharmacokinetic Parameters

An improvement in metabolic stability is expected to translate to favorable changes in the pharmacokinetic profile of simvastatin in vivo.

ParameterExpected Impact of DeuterationRationale
Cmax (Maximum Concentration) Potentially higherSlower first-pass metabolism could lead to a greater amount of the drug reaching systemic circulation.
Tmax (Time to Cmax) May be slightly delayedSlower absorption and metabolism could shift the time to reach peak concentration.
AUC (Area Under the Curve) Significantly increasedReduced metabolic clearance would lead to greater overall drug exposure.
t1/2 (Elimination Half-life) IncreasedA slower rate of elimination would result in a longer half-life.
Oral Bioavailability IncreasedReduced first-pass metabolism is a direct contributor to improved bioavailability.

It is important to note that the magnitude of these effects will depend on the specific site and extent of deuterium labeling.

Conclusion and Future Directions

Deuterium labeling of simvastatin represents a scientifically sound strategy to potentially improve its pharmacokinetic profile. By reducing the rate of CYP3A4-mediated metabolism through the kinetic isotope effect, a deuterated version of simvastatin could offer increased bioavailability, higher systemic exposure, and a more predictable dose-response relationship.

While this guide provides a robust theoretical framework, further experimental studies are essential to confirm these hypotheses. The synthesis of specifically deuterated simvastatin analogs and their comprehensive evaluation in vitro and in vivo are necessary next steps to fully elucidate the impact of deuterium labeling on the chemical and biological behavior of this important therapeutic agent. Such studies would provide the quantitative data needed to advance the development of a potentially superior formulation of simvastatin.

References

Methodological & Application

Application Note: High-Throughput Analysis of Simvastatin in Human Plasma Using Simvastatin-d11 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantification of simvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Simvastatin-d11, a stable isotope-labeled analog, as the internal standard to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia, acting as an inhibitor of HMG-CoA reductase[1]. Accurate measurement of simvastatin levels in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity[2][3]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This note provides a detailed protocol for the analysis of simvastatin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Simvastatin and this compound reference standards were of high purity (≥98%).

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Formic acid (LC-MS grade).

  • Human plasma (drug-free).

Sample Preparation

A simple and rapid protein precipitation method was used for the extraction of simvastatin and the internal standard from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for this separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 50% to 95% B over 3 minutes, followed by a hold at 95% B for 1 minute, and re-equilibration at 50% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions were monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Simvastatin419.3199.110025
This compound (IS)430.3199.110025
  • Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Results and Discussion

The developed method demonstrated excellent performance for the quantification of simvastatin in human plasma. The use of this compound as an internal standard ensured the reliability of the results by correcting for any analytical variability.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity of Simvastatin Calibration Curve

Concentration Range (ng/mL)Correlation Coefficient (r²)
0.1 - 100> 0.995

Table 2: Precision and Accuracy of the Method

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low QC0.3< 10< 1090 - 110
Mid QC10< 10< 1090 - 110
High QC80< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Simvastatin> 85< 15
This compound (IS)> 85< 15

Signaling Pathways and Experimental Workflows

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM) ionization->mass_analysis peak_integration Peak Integration mass_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Simvastatin calibration_curve->quantification

References

Application Note: Quantitative Analysis of Simvastatin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of simvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, Simvastatin-d11, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of simvastatin.

Introduction

Simvastatin is a widely prescribed lipid-lowering medication used to reduce elevated cholesterol levels and prevent cardiovascular events. Accurate and reliable quantification of simvastatin in human plasma is crucial for pharmacokinetic and bioequivalence studies. This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of simvastatin, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Simvastatin (Reference Standard)

  • This compound (Internal Standard, IS)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium Acetate

  • Formic Acid

  • Water (Ultrapure)

Instrumentation
  • Liquid Chromatograph: UHPLC/HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[1][2]

Preparation of Solutions
  • Simvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of simvastatin in acetonitrile:water (50:50, v/v).[1][2]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.

  • Working Standard Solutions: Prepare working standard solutions of simvastatin by serial dilution of the stock solution with acetonitrile:water (50:50, v/v) to achieve concentrations ranging from 0.4 ng/mL to 400 ng/mL.[1][2]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

The sample preparation is performed using a liquid-liquid extraction method.

  • Pipette 500 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).[1][2]

  • Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[1][2]

  • Centrifuge at 5000 x g for 5 minutes at 4°C.[1]

  • Transfer 850 µL of the upper organic layer to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject 20 µL into the LC-MS/MS system.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 500 µL Human Plasma add_is Add 50 µL this compound (IS) plasma->add_is add_buffer Add 50 µL Ammonium Acetate Buffer add_is->add_buffer add_mtbe Add 1000 µL MTBE add_buffer->add_mtbe vortex Vortex 5 min add_mtbe->vortex centrifuge Centrifuge 5000 x g, 5 min vortex->centrifuge transfer Transfer 850 µL Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL reconstitute->inject

Caption: Workflow for the liquid-liquid extraction of simvastatin from human plasma.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters.

Table 1: Chromatographic Conditions

ParameterValue
ColumnKinetex C18, 100 x 4.6 mm, 2.6 µm[1][2]
Mobile PhaseAcetonitrile : 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)[1][2]
Flow Rate1.0 mL/min[1]
Column Temperature45 °C[1]
Injection Volume20 µL[1]
Run Time3.5 minutes[1][2]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeESI Positive
Scan TypeMultiple Reaction Monitoring (MRM)
IonSpray Voltage5500 V
Temperature500 °C
Analyte Simvastatin
Precursor Ion (m/z)441.3[3]
Product Ion (m/z)325.0[3]
Internal Standard This compound
Precursor Ion (m/z)452.3 (inferred)
Product Ion (m/z)336.0 (inferred)

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.4 - 40.0 ng/mL[1][2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)0.4 ng/mL[1][2]
AccuracyWithin ±8% of nominal values[1][2]
Precision (Intra- and Inter-day)RSD ≤ 8.7%[1][2]
Mean Extraction Recovery82%[1][2]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent selectivity and sensitivity for the quantification of simvastatin in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensated for any variability during sample preparation and ionization, leading to high accuracy and precision. The chromatographic conditions provided good peak shape and resolution, with a short run time of 3.5 minutes, allowing for high-throughput analysis. The validation results confirm that the method is reliable and suitable for its intended purpose in a bioanalytical laboratory.

G cluster_workflow Analytical Workflow sample Sample Collection Human Plasma prep Sample Preparation Liquid-Liquid Extraction sample->prep analysis LC-MS/MS Analysis UHPLC + Triple Quad MS prep->analysis data Data Processing Quantification analysis->data

Caption: Overview of the analytical workflow from sample collection to data processing.

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of simvastatin in human plasma has been successfully developed and validated. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for high-throughput bioanalysis in clinical and research settings.

References

Preparation of Simvastatin-d11 Stock and Working Standard Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Simvastatin is a widely prescribed lipid-lowering drug that functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. In pharmacokinetic, bioequivalence, and other quantitative analytical studies, a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Simvastatin-d11, a deuterium-labeled analog of simvastatin, is a commonly used internal standard for this purpose.

This document provides a detailed protocol for the preparation of this compound stock and working standard solutions. Additionally, it outlines the preparation of the corresponding non-labeled simvastatin calibration curve standards. Adherence to these procedures is critical for ensuring the quality and reliability of analytical data.

Materials and Reagents

  • This compound (solid)

  • Simvastatin (solid)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Cryogenic vials

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound solid into a clean, dry vial. Record the exact weight.

  • Dissolution: Transfer the weighed this compound to a 1 mL Class A volumetric flask. Add a small amount of acetonitrile (approximately 0.5 mL) to dissolve the solid.

  • Sonication (if necessary): If the solid does not dissolve completely, sonicate the flask for 5-10 minutes in a water bath at room temperature.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the 1 mL mark with acetonitrile.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled cryogenic vial and store at -20°C. This solution should be stable for at least 6 months.

Preparation of Simvastatin Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of simvastatin solid into a clean, dry vial. Record the exact weight.

  • Dissolution: Transfer the weighed simvastatin to a 1 mL Class A volumetric flask. Simvastatin is soluble in organic solvents such as acetonitrile, methanol, and DMSO.[1] For LC-MS applications, acetonitrile is a common choice. Add approximately 0.5 mL of acetonitrile to dissolve the solid.

  • Sonication (if necessary): If needed, sonicate the flask for 5-10 minutes to aid dissolution.

  • Volume Adjustment: After complete dissolution, bring the solution to the 1 mL mark with acetonitrile.

  • Homogenization: Cap and invert the flask multiple times to ensure homogeneity.

  • Storage: Transfer the stock solution to a labeled cryogenic vial and store at -20°C for long-term stability.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solutions with an appropriate solvent, typically a mixture of the organic solvent used for the stock solution and water. The final concentrations of the working standards should encompass the expected concentration range of the analyte in the samples.

Example Preparation of Simvastatin Calibration Curve Working Standards:

From the 1 mg/mL simvastatin stock solution, a series of dilutions can be made to prepare working standards for a calibration curve, for example, ranging from 0.25 ng/mL to 50 ng/mL.

Example Preparation of this compound Working Internal Standard Solution:

A common concentration for the internal standard working solution is 10 ng/mL. This can be prepared by diluting the 1 mg/mL this compound stock solution.

Quantitative Data Summary

Solution TypeCompoundStock ConcentrationDiluent for Stock SolutionWorking Concentration(s)Diluent for Working SolutionsStorage Temperature
Stock Solution This compound1 mg/mLAcetonitrileN/AN/A-20°C
Stock Solution Simvastatin1 mg/mLAcetonitrileN/AN/A-20°C
Working Solution This compoundN/AN/Ae.g., 10 ng/mLAcetonitrile:Water (50:50, v/v)4°C (short-term)
Working Solution SimvastatinN/AN/Ae.g., 0.25 - 50 ng/mLAcetonitrile:Water (50:50, v/v)4°C (short-term)

Experimental Workflow and Logical Relationships

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Analytical Run weigh_d11 Weigh this compound dissolve_d11 Dissolve in Acetonitrile weigh_d11->dissolve_d11 1 mg in 1 mL dilute_d11 Dilute this compound Stock dissolve_d11->dilute_d11 1 mg/mL Stock weigh_sim Weigh Simvastatin dissolve_sim Dissolve in Acetonitrile weigh_sim->dissolve_sim 1 mg in 1 mL dilute_sim Serially Dilute Simvastatin Stock dissolve_sim->dilute_sim 1 mg/mL Stock spike Spike Samples/Calibrators with Working Solutions dilute_d11->spike Working IS Solution dilute_sim->spike Calibration Standards lcms LC-MS/MS Analysis spike->lcms logical_relationship Stock_d11 This compound Stock Solution (1 mg/mL) Working_IS This compound Working Internal Standard (e.g., 10 ng/mL) Stock_d11->Working_IS Dilution Final_Sample Final Analytical Sample (Spiked with IS and Calibrator) Working_IS->Final_Sample Stock_Sim Simvastatin Stock Solution (1 mg/mL) Working_Cal Simvastatin Working Calibration Standards (e.g., 0.25-50 ng/mL) Stock_Sim->Working_Cal Serial Dilution Working_Cal->Final_Sample

References

LC-MS/MS Method for the Quantification of Simvastatin and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] It is administered as an inactive lactone prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid.[2][3] Both simvastatin and simvastatin acid are subject to further metabolism, primarily by the cytochrome P450 enzyme system, particularly CYP3A4.[4] Accurate and sensitive quantification of simvastatin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed protocols for the analysis of simvastatin and its primary active metabolite, simvastatin acid, in human plasma and muscle tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A simple and rapid protein precipitation method is effective for the extraction of simvastatin and its metabolites from human plasma.

Protocol:

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., lovastatin or a stable isotope-labeled analog).

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 120 µL of the mobile phase.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

For the analysis of simvastatin and its metabolites in muscle tissue, a homogenization and extraction procedure is required.[5][6][7]

Protocol:

  • Weigh approximately 20 mg of muscle tissue into a homogenization tube containing stainless steel beads.

  • Add 100 µL of 0.5 M ammonium acetate buffer and internal standard.

  • Homogenize the tissue using a bead mill homogenizer for 5 minutes at 50 Hz.[7]

  • Add 100 µL of a methanol/ethanol (1:1, v/v) mixture for extraction.

  • Vortex for 5 minutes and incubate on ice for 30 minutes.[7]

  • Centrifuge at 21,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 300 µL of a water/acetonitrile (7:3, v/v) mixture.[8]

  • Filter the reconstituted sample through a 0.22 µm nylon filter prior to LC-MS/MS analysis.[8]

Liquid Chromatography

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Extend C18, Kinetex C18).[6]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the analytes.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
1.07030
8.02575
8.1595
10.0595
10.17030
12.07030
Mass Spectrometry

MS Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for simvastatin and negative mode for simvastatin acid.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Gas Temperature: 325°C.

  • Sheath Gas Flow: 40 arbitrary units.

  • Collision Gas: Argon.

Quantitative Data

The following tables summarize the quantitative data for the analysis of simvastatin and simvastatin acid.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Simvastatin419.3199.022Positive
Simvastatin Acid435.3101.0-20Negative
Lovastatin (IS)405.0199.018Positive

Table 2: Method Validation Parameters

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Simvastatin0.1 - 0.40.1 - 100>0.99<15%<15%85-115%
Simvastatin Acid0.1 - 10.1 - 1000>0.99<15%<15%85-115%

LLOQ (Lower Limit of Quantification), r² (Coefficient of Determination), %RSD (Percent Relative Standard Deviation). Data compiled from multiple sources.[1][6][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Matrix (Plasma or Muscle) add_is Add Internal Standard start->add_is extraction Extraction (Protein Precipitation or Homogenization) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 evaporation Evaporation centrifuge1->evaporation reconstitution Reconstitution evaporation->reconstitution centrifuge2 Centrifugation reconstitution->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample lc_separation Liquid Chromatography Separation (C18 Column) final_sample->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of simvastatin.

Simvastatin Metabolic Pathway

metabolic_pathway Simvastatin Simvastatin (Prodrug) Simvastatin_Acid Simvastatin Acid (Active) Simvastatin->Simvastatin_Acid Hydrolysis (Esterases) Metabolites Further Metabolites (e.g., 6'-hydroxy, 6'-hydroxymethyl) Simvastatin_Acid->Metabolites CYP3A4/5 Excretion Excretion Simvastatin_Acid->Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of simvastatin.

References

Application Notes and Protocols for Simvastatin Bioanalysis: A Guide to Sample Preparation and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioanalysis of simvastatin in biological matrices. It focuses on common and effective sample preparation and extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The information is designed to assist researchers and scientists in developing and validating robust bioanalytical methods for pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction

Simvastatin is a widely prescribed lipid-lowering drug that acts by inhibiting HMG-CoA reductase. Accurate quantification of simvastatin and its active metabolite, simvastatin acid, in biological fluids is crucial for assessing its pharmacokinetic profile and therapeutic efficacy. Due to the complexity of biological matrices such as plasma and serum, effective sample preparation is a critical step to remove interfering substances and ensure the accuracy and sensitivity of analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide outlines three prevalent extraction techniques, providing detailed protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Key Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the required sensitivity, throughput needs, and the analytical instrumentation available. Below is a comparative overview of the most common methods for simvastatin bioanalysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins.

Protocol: Protein Precipitation using Acetonitrile [1]

  • Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Addition of Precipitant: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Incubation (Optional): For enhanced protein precipitation, incubate the samples at 4°C for 30 minutes.[2]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a suitable mobile phase, such as a methanol solution, for subsequent analysis.[1]

Workflow for Protein Precipitation

PPT_Workflow start Start: Plasma Sample precipitant Add Acetonitrile (3:1 v/v) start->precipitant vortex Vortex Mix precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is known for providing cleaner extracts compared to PPT.

Protocol: Liquid-Liquid Extraction using Ethyl Acetate and Hexane [3]

  • Sample Aliquoting: To a 0.2 mL aliquot of the human plasma sample, add the internal standard.

  • Extraction Solvent Addition: Add 3 mL of an ethyl acetate and hexane mixture (90:10, v/v).

  • Vortexing: Vortex the sample for 30 seconds to ensure intimate mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to facilitate phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the analytical system.

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Start: Plasma Sample + IS extraction_solvent Add Ethyl Acetate/Hexane start->extraction_solvent vortex Vortex Mix extraction_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis. This method often yields the cleanest extracts and can be automated for high-throughput applications.

Protocol: Solid-Phase Extraction using a 96-well MicroElution Plate [4]

  • Sample Loading: Load 300 µL of the plasma sample onto a Waters Oasis 96-well HLB microElution plate.

  • Washing: Wash the stationary phase with 2 x 400 µL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes (simvastatin and simvastatin acid) with two aliquots of 35 µL of 95/5 acetonitrile/water.

  • Dilution: Dilute the collected eluate with 40 µL of 1mM methyl ammonium acetate (pH 4.5).

  • Analysis: The sample is ready for injection into the LC-MS/MS system without the need for evaporation and reconstitution steps.

Workflow for Solid-Phase Extraction

SPE_Workflow start Start: Plasma Sample load Load Sample onto SPE Plate start->load wash Wash with 5% Methanol load->wash elute Elute with Acetonitrile/Water wash->elute dilute Dilute Eluate elute->dilute analysis LC-MS/MS Analysis dilute->analysis

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the different extraction methods for simvastatin bioanalysis as reported in the literature.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionSupported Liquid Extraction (SLE)
Extraction Recovery (%) >95%[5]~80%[6]88-100%[7]Noted as the best among LLE, SPE, and SLE[8][9]
Matrix Effect (%) 80.41–117.71%[1]No significant ion suppression or enhancement reported[6]92-110%[7]Not explicitly quantified, but SLE offers enhanced chromatographic selectivity[8]
Linearity Range (ng/mL) 50 - 250[5]0.4 - 40[6]0.100–74.626 (Simvastatin)[9]0.05 - 450 (Simvastatin)[10]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.38[5]0.4[6]0.25[7]0.1[8]

Method Validation Considerations

All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10) to ensure their reliability.[5][11][12] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The selection of an appropriate sample preparation and extraction technique is fundamental to the successful bioanalysis of simvastatin. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner extracts with good recovery. Solid-phase extraction, particularly in a 96-well format, delivers high selectivity and recovery, minimizes matrix effects, and is amenable to automation, making it a robust choice for regulated bioanalysis. The quantitative data and protocols provided in these application notes serve as a valuable resource for developing and implementing reliable bioanalytical methods for simvastatin quantification.

References

Application Notes and Protocols for the Quantification of Simvastatin and Simvastatin-d11 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of simvastatin and its deuterated internal standard, simvastatin-d11, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of simvastatin concentrations.

Introduction

Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. Accurate quantification of simvastatin in biological samples is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

MRM Transitions and Mass Spectrometric Parameters

Multiple Reaction Monitoring (MRM) is the operational mode of choice for quantitative analysis on a triple quadrupole mass spectrometer. It involves the selection of a specific precursor ion in the first quadrupole (Q1), fragmentation of the precursor ion in the collision cell (Q2), and selection of a specific product ion in the third quadrupole (Q3). This highly specific detection method significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

The following tables summarize the optimized MRM transitions and mass spectrometric parameters for the analysis of simvastatin and its deuterated internal standard. Note that while this compound is the ideal internal standard, data for simvastatin-d6 is more readily available and serves as a suitable alternative due to the similar fragmentation patterns of deuterated analogs.

Table 1: MRM Transitions and Optimized Parameters for Simvastatin and Simvastatin-d6

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Simvastatin 419.3285.221Positive
419.3199.2Not SpecifiedPositive
436.3285.2Not SpecifiedPositive
Simvastatin-d6 425.4199.2Not SpecifiedPositive
442.5285.221Positive

Note: The selection of the most appropriate transition should be based on experimental optimization to achieve the best sensitivity and specificity in the user's specific matrix and on their particular instrument.

Experimental Protocols

This section outlines a detailed protocol for the extraction and analysis of simvastatin from human plasma.

Materials and Reagents
  • Simvastatin and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 20 psi

  • Collision Gas: Nitrogen

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of simvastatin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for simvastatin quantification.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of simvastatin standards. The peak area ratio of the analyte (simvastatin) to the internal standard (this compound) is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentration of simvastatin in the unknown samples.

Conclusion

The methods and protocols described in these application notes provide a robust and reliable framework for the quantitative analysis of simvastatin in biological matrices. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality data for a wide range of research and drug development applications. The use of a deuterated internal standard is strongly recommended to achieve the highest level of accuracy and precision.

Application Note: Chromatographic Separation of Simvastatin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It is a prodrug that is administered in its inactive lactone form and is converted in the body to its active metabolite, simvastatin β-hydroxy acid (SVA).[2] For pharmacokinetic, pharmacodynamic, and drug metabolism studies, it is crucial to have reliable analytical methods capable of separating and quantifying simvastatin from its primary active metabolite and other related substances in various biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose, with LC-MS/MS offering superior sensitivity and specificity.[3] This document provides detailed protocols for the separation of simvastatin and its metabolites using both LC-MS/MS and HPLC-UV methods.

Protocol 1: High-Sensitivity Separation using LC-MS/MS

This protocol is ideal for the analysis of simvastatin and its metabolites in biological samples, such as plasma, where high sensitivity and specificity are required.

Experimental Workflow

experimental_workflow start_end start_end process_step process_step analysis_step analysis_step data_step data_step start Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation or LLE) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge transfer Collect Supernatant / Organic Layer centrifuge->transfer inject Inject into UPLC/HPLC System transfer->inject separation Chromatographic Separation (Reversed-Phase C18 Column) inject->separation detection Mass Spectrometry Detection (ESI+, SRM/MRM Mode) separation->detection analysis Data Acquisition & Analysis detection->analysis end Quantification Results analysis->end

LC-MS/MS workflow for simvastatin analysis.

1. Materials and Reagents

  • Columns:

    • Agilent Zorbax Extend C18 (e.g., 2.1 x 50 mm, 1.8 µm)[4]

    • ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[5]

  • Mobile Phase:

    • Solvent A: Water with 10 mM ammonium formate and 0.04% formic acid[5]

    • Solvent B: Acetonitrile[5]

  • Sample Preparation:

    • Acetonitrile for protein precipitation[3]

    • Ethyl acetate for liquid-liquid extraction[5]

  • Standards: Simvastatin and Simvastatin Acid (SVA) reference standards.

  • Internal Standard (IS): Lovastatin or a stable isotope-labeled analog.

2. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard solution (e.g., lovastatin at 500 ng/mL in acetonitrile).[5]

  • Add 600 µL of cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 17,000 x g for 20 minutes at 4°C.[5]

  • Transfer the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a water/acetonitrile mixture (e.g., 70:30 v/v) for analysis.[5]

3. Chromatographic Conditions

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[5]

  • Column Temperature: 40°C.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Mobile Phase Gradient: A gradient elution is recommended for optimal separation.[3][5]

Time (min)% Solvent A% Solvent B
0.0 - 1.07030
1.0 - 1.570 → 4030 → 60
1.5 - 2.540 → 560 → 95
2.5 - 3.0595
3.0 - 3.55 → 7095 → 30
3.5 - 5.07030

Table based on gradient profile from search result[5]

4. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3][5]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Simvastatin (SMV)436.3285.2
Simvastatin Acid (SVA)437.2303.2
Lovastatin (IS)405.1285.0

Table of m/z transitions based on search results[2][5]

Protocol 2: Separation using HPLC-UV

This protocol is suitable for the analysis of bulk drug substances or pharmaceutical formulations where analyte concentrations are higher and the sample matrix is less complex.

1. Materials and Reagents

  • Column: KYA TECH HIQ SIL C18 (150 x 4.6 mm, 5 µm) or similar reversed-phase C18 column.[1]

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) containing 0.1% orthophosphoric acid.[1]

  • Standards: Simvastatin and Simvastatin Acid (SVA) reference standards.

2. Sample Preparation

  • Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to achieve a target concentration within the linear range (e.g., 5-50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Column Temperature: Ambient.[1]

  • Mobile Phase: Isocratic mixture of acetonitrile:water (80:20 v/v) with 0.1% orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 238 nm.

Data Summary

The following tables summarize key quantitative data from various validated methods.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterSimvastatin (SMV)Simvastatin Acid (SVA)Reference
Linear Range 0.1 - 100 nM1 - 1000 nM[3]
0.1 - 5 ng/mL0.1 - 5 ng/mL[6]
0.25 - 100 ng/mL0.25 - 100 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.1 nM1 nM[3]
0.1 ng/mL0.1 ng/mL[6]
0.25 ng/mL0.25 ng/mL[5]
Accuracy (% Mean) 91.4 - 100.1%102.2 - 115.4%[6]
Precision (% RSD) 6.0 - 6.9%8.1 - 12.9%[6]
Extraction Recovery 76%99%[6]

Table 2: HPLC-UV Method Parameters and Performance

ParameterSimvastatin (SV)Simvastatin Acid (SVA)Reference
Linear Range 20 - 1000 ng/mL25 - 1000 ng/mL[7]
Accuracy (Relative Error) < 5.0%< 5.2%[7]
Precision (% RSD) < 2.3%< 2.3%[7]
Limit of Detection (LOD) 0.045 µg/mL0.026 µg/mL[1]
Limit of Quantification (LOQ) 0.135 µg/mL0.081 µg/mL[1]

Logical Relationship Diagram

logical_relationship cluster_analytes Analytes cluster_methods Analytical Goal compound compound metabolite metabolite method method property property simvastatin Simvastatin (Prodrug) sva Simvastatin Acid (Active Metabolite) simvastatin->sva In-vivo Hydrolysis separation Chromatographic Method simvastatin->separation sva->separation quantification Detection & Quantification separation->quantification sensitivity High Sensitivity & Specificity quantification->sensitivity robustness Robustness & Accuracy quantification->robustness

Relationship between simvastatin, its metabolite, and analytical goals.

References

Bioanalytical Method for Simvastatin in Muscle Tissue Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular events. However, a significant side effect of statin therapy is myotoxicity, ranging from myalgia to rhabdomyolysis. Understanding the concentration of simvastatin in muscle tissue is crucial for preclinical and clinical research aimed at elucidating the mechanisms of myotoxicity and developing safer therapeutic strategies. This document provides a detailed protocol for a sensitive and specific bioanalytical method for the quantification of simvastatin in muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Experimental Protocols

Materials and Reagents

  • Simvastatin (analytical standard)

  • Simvastatin-d6 (deuterated internal standard)

  • Ammonium Acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Blank muscle tissue (for calibration standards and quality controls)

Instrumentation

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., C18 column)

  • Homogenizer (e.g., bead mill)

  • Microcentrifuge

  • Standard laboratory glassware and equipment

Sample Preparation

The following protocol is adapted from a validated method for the analysis of simvastatin in muscle tissue and incorporates the use of a deuterated internal standard.

  • Tissue Weighing: Accurately weigh 10-25 mg of muscle tissue into a 2 mL polypropylene tube.

  • Homogenization:

    • Add stainless steel beads to the tube.

    • Add 0.5 M ammonium acetate buffer in a proportion of 5 µL per 1 mg of tissue.

    • Spike with the working solution of simvastatin-d6 (internal standard). For calibration standards and quality control samples, spike with the corresponding simvastatin working solutions.

    • Homogenize the mixture for 5 minutes at 50 Hz using a bead mill homogenizer.

  • Extraction:

    • Add a mixture of methanol and ethanol (1:1, v/v) in a proportion of 5 µL per 1 mg of the initial tissue weight.

    • Vortex the mixture for 5 minutes.

    • Incubate on ice for 30 minutes.

  • Centrifugation and Filtration:

    • Remove the stainless steel beads.

    • Centrifuge the samples at 21,000 x g for 20 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm nylon filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
HPLC System
ColumnC18 reverse-phase column
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of simvastatin and simvastatin-d6
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSimvastatin: m/z 436.3 → 285.2[1][2] Simvastatin-d6: m/z 442.5 → 285.2[1]
Dwell Time150 ms per transition[1]
Collision GasNitrogen
Source Temperature500°C[2]
IonSpray Voltage5.5 kV[2]

Data Presentation

Method Validation Summary

The following tables summarize the expected performance of the bioanalytical method based on validated methods for simvastatin in biological matrices.[3][4][5]

Table 1: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Simvastatin0.1 - 5> 0.99

Table 2: Precision and Accuracy [3][4]

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
SimvastatinLow< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115

Table 3: Recovery and Matrix Effect [3][4]

AnalyteRecovery (%)Matrix Effect (%)
Simvastatin~76~87

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh Muscle Tissue homogenize 2. Homogenize with Buffer & IS weigh->homogenize Add beads, buffer, IS extract 3. Extract with Methanol/Ethanol homogenize->extract Add organic solvent centrifuge 4. Centrifuge & Filter extract->centrifuge Separate supernatant hplc 5. HPLC Separation centrifuge->hplc Inject supernatant ms 6. MS/MS Detection hplc->ms Elute analyte quantify 7. Quantify Simvastatin ms->quantify Generate data

Caption: Overview of the bioanalytical workflow.

Simvastatin-Induced Myotoxicity Signaling Pathway

myotoxicity_pathway cluster_inhibition HMG-CoA Reductase Inhibition cluster_downstream Downstream Effects in Muscle cluster_cellular Cellular Consequences simvastatin Simvastatin hmgcr HMG-CoA Reductase simvastatin->hmgcr Inhibits mevalonate Mevalonate Pathway hmgcr->mevalonate Catalyzes ggpp Reduced Geranylgeranyl Pyrophosphate (GGPP) mevalonate->ggpp coq10 Reduced Coenzyme Q10 mevalonate->coq10 cholesterol Reduced Cholesterol mevalonate->cholesterol apoptosis Increased Apoptosis ggpp->apoptosis mitochondria Mitochondrial Dysfunction coq10->mitochondria ca_signaling Impaired Ca2+ Signaling cholesterol->ca_signaling mitochondria->apoptosis myotoxicity Myotoxicity (Myalgia, Rhabdomyolysis) mitochondria->myotoxicity apoptosis->myotoxicity autophagy Inhibited Autophagy Flux autophagy->myotoxicity ca_signaling->myotoxicity

Caption: Key pathways in simvastatin myotoxicity.

References

Troubleshooting & Optimization

How to minimize matrix effects in simvastatin bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for simvastatin bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in simvastatin bioanalysis?

Matrix effects in simvastatin bioanalysis, particularly when using LC-MS/MS, are predominantly caused by endogenous components of the biological matrix that co-elute with simvastatin and its active metabolite, simvastatin acid, and interfere with their ionization. The most significant contributors to these effects are phospholipids from plasma or serum samples.[1][2] These phospholipids can suppress the ionization of the target analytes, leading to reduced sensitivity, accuracy, and reproducibility of the analytical method.[1][2] Other potential sources of matrix effects include other endogenous lipids, proteins that may not have been fully removed during sample preparation, and salts.

Q2: How can I minimize matrix effects during sample preparation for simvastatin analysis?

Effective sample preparation is the most critical step in minimizing matrix effects.[3] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method but is generally not recommended for simvastatin bioanalysis due to its inefficiency in removing phospholipids, which can lead to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used and effective method for extracting simvastatin and its metabolite from plasma. It offers a good balance of cleanup efficiency and analyte recovery.[5]

  • Solid-Phase Extraction (SPE): SPE is considered a highly effective technique for removing interfering matrix components, including phospholipids, resulting in cleaner extracts and reduced matrix effects.[5][6]

Q3: Which sample preparation method is best for simvastatin bioanalysis?

The choice of method depends on the specific requirements of the assay, such as required sensitivity and throughput. While LLE is often simpler and less expensive, SPE generally provides cleaner extracts.[5][7] Supported Liquid Extraction (SLE) has also been shown to be an efficient method for simvastatin.[8] A direct comparison of these methods highlights their relative strengths and weaknesses.

Troubleshooting Guide

Problem 1: Low analyte recovery.

  • Possible Cause: Suboptimal extraction conditions.

  • Solution:

    • For LLE: Ensure the pH of the aqueous phase is optimized. For simvastatin, which is a weak acid, adjusting the pH to be 2 units below its pKa will ensure it is in its neutral form and partitions more efficiently into the organic solvent.[3] Experiment with different organic solvents to find the one with the best partition coefficient for simvastatin.

    • For SPE: The choice of sorbent, wash, and elution solvents is critical. Ensure the sorbent chemistry is appropriate for retaining simvastatin (e.g., a reversed-phase C18 sorbent). Optimize the wash steps to remove interferences without eluting the analyte, and use a strong enough elution solvent to ensure complete recovery of simvastatin.

Problem 2: Significant ion suppression or enhancement.

  • Possible Cause: Co-elution of matrix components, particularly phospholipids.

  • Solution:

    • Improve Sample Cleanup: If using PPT, consider switching to LLE or SPE to achieve a more thorough removal of phospholipids.[9]

    • Chromatographic Separation: Modify the LC gradient to better separate simvastatin and its metabolite from the region where phospholipids typically elute.[10]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[11][12]

Problem 3: In-source conversion of simvastatin acid to simvastatin.

  • Possible Cause: The acidic environment of the mass spectrometer's ion source can promote the lactonization of simvastatin acid back to the parent lactone, simvastatin.[5]

  • Solution:

    • Optimize MS Source Conditions: Carefully optimize source parameters such as temperature and voltages to minimize the energy that could drive the conversion.

    • Chromatographic Separation: Ensure baseline separation between simvastatin and simvastatin acid. This way, even if some conversion occurs, it will not interfere with the quantification of the native simvastatin.

    • Use of a SIL-IS for Both Analytes: Employing a separate SIL-IS for both simvastatin and simvastatin acid can help to compensate for any analytical variability, including in-source conversion.

Problem 4: Poor peak shape (e.g., tailing, splitting).

  • Possible Cause: Column contamination, improper injection solvent, or secondary interactions with the stationary phase.

  • Solution:

    • Column Maintenance: Use a guard column to protect the analytical column from strongly retained matrix components.[13] Regularly flush the column according to the manufacturer's instructions.

    • Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1]

    • Mobile Phase Modifier: Adding a small amount of an appropriate modifier to the mobile phase can help to reduce secondary interactions and improve peak shape.

Data Presentation

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supported Liquid Extraction (SLE)
Recovery of Simvastatin Generally lower and more variableGood (e.g., ~80% with MTBE)Good to Excellent (Can be >90%)Good
Matrix Effect HighModerateLowLow[8]
Selectivity LowModerateHighHigh
Throughput HighModerateModerate to LowHigh
Cost LowLow to ModerateHighModerate

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Simvastatin in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[7]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., lovastatin at a known concentration).

  • Extraction:

    • Add 3 mL of an ethyl acetate and hexane mixture (90:10, v/v).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation:

    • Transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of a mixture of acetonitrile and 3 mM formic acid in water (30:70, v/v).

    • Vortex for 15 seconds.

    • Centrifuge at 12,000 rpm for 5 minutes.

  • Analysis:

    • Inject 20 µL of the supernatant onto the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Simvastatin in Human Plasma

This is a general protocol based on common SPE procedures for drugs like simvastatin.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex.

    • Add the internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution:

    • Elute simvastatin and the internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a suitable mobile phase compatible solvent for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_key Method Effectiveness plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple, Fast lle Liquid-Liquid Extraction add_is->lle Good Cleanup spe Solid-Phase Extraction add_is->spe Excellent Cleanup extract Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition & Processing lcms->data key_ppt PPT: High Matrix Effect key_lle LLE: Moderate Matrix Effect key_spe SPE: Low Matrix Effect

Caption: Overview of sample preparation workflows for simvastatin bioanalysis.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem Encountered low_recovery Low Analyte Recovery start->low_recovery ion_suppression Significant Ion Suppression start->ion_suppression bad_peak Poor Peak Shape start->bad_peak in_source In-Source Conversion start->in_source optimize_extraction Optimize Extraction (pH, Solvents) low_recovery->optimize_extraction improve_cleanup Improve Sample Cleanup (LLE/SPE) ion_suppression->improve_cleanup optimize_lc Optimize LC Method ion_suppression->optimize_lc use_sil_is Use SIL-IS ion_suppression->use_sil_is bad_peak->optimize_lc check_column Check Column & Guard Column bad_peak->check_column in_source->optimize_lc in_source->use_sil_is optimize_ms Optimize MS Source Conditions in_source->optimize_ms

Caption: A logical workflow for troubleshooting common issues in simvastatin bioanalysis.

References

Optimizing mobile phase to improve simvastatin peak shape

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for improving simvastatin peak shape in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What causes poor peak shape, specifically peak tailing, for simvastatin?

A: Peak tailing, where the back half of the peak is broader than the front half, is a common issue in chromatography.[1] For simvastatin, the primary causes include:

  • Secondary Interactions: The most frequent cause is the interaction between the analyte and residual silanol groups on the silica-based column packing material.[1][2] These interactions can slow the elution of some molecules, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups on the column, increasing secondary interactions and causing peak tailing.[3][4] Simvastatin itself can be unstable at very low pH (<2).[5]

  • Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks, including tailing.[3][4][6]

  • Column Contamination and Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can distort peak shape.[7][8]

Q2: How can I eliminate peak tailing for simvastatin by modifying the mobile phase?

A: Optimizing the mobile phase is a critical step to achieve a symmetrical simvastatin peak.

  • Adjust pH with a Buffer: The most effective strategy is to control the mobile phase pH using a buffer. An acidic pH is generally preferred for simvastatin analysis. Buffers maintain a consistent pH, which can suppress the ionization of silanol groups on the column surface, thereby minimizing secondary interactions.[2][4] Common choices include phosphate or ammonium acetate buffers in the pH range of 3.0 to 5.5.[5][9][10][11][12]

  • Optimize Organic Modifier Ratio: The ratio of the organic solvent (like acetonitrile or methanol) to the aqueous buffer significantly impacts retention and peak shape. Trials with varying compositions are necessary to find the optimal balance for good resolution and peak symmetry.[9]

  • Increase Buffer Concentration: In some cases, increasing the concentration of the buffer can more effectively mask the residual silanol groups and improve peak shape.[4]

Q3: My simvastatin peak is "fronting". What does this mean and how can I fix it?

A: Peak fronting, where the front of the peak is less steep than the back, is often caused by column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[6][8]

  • Reduce Sample Concentration: The simplest solution is to dilute your sample and reinject it.[3][4]

  • Decrease Injection Volume: If diluting the sample is not feasible, reducing the injection volume can also prevent column overload.[3]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to ensure the peak shape is not distorted upon injection.[8]

Q4: Should I use acetonitrile or methanol as the organic solvent for simvastatin analysis?

A: Both acetonitrile and methanol are commonly used and can yield good results. Acetonitrile was used in several optimized methods that provided good peak shape.[9][10][11] Methanol has also been successfully used.[5][13][14][15] The choice may depend on the specific column being used and the desired selectivity. In some cases, methanol has been reported to increase column pressure and peak tailing.[9] It is recommended to test both solvents during method development to determine which provides the better peak shape and resolution for your specific conditions.

Data Presentation: Mobile Phase Compositions

The following table summarizes various mobile phase compositions that have been successfully used for the analysis of simvastatin, resulting in good peak shape.

Organic PhaseAqueous PhaseRatio (v/v)pHColumn TypeReference
AcetonitrileWater60:40N/AC18[16]
Methanol0.05 M KH2PO4 Buffer80:204.83C8[13][14]
Acetonitrile30 mM Phosphate Buffer70:303.5C18[9]
Acetonitrile0.01M Phosphate Buffer65:354.5C18[10]
MethanolWater70:303.5C18[15]
AcetonitrileAmmonium Acetate Buffer60:404.0C18[11]
Methanol0.01M KH2PO4 Buffer80:205.5C18[5]

Experimental Protocols

General Protocol for RP-HPLC Analysis of Simvastatin

This protocol provides a general methodology for analyzing simvastatin using RP-HPLC, based on common parameters from validated methods.

  • Mobile Phase Preparation:

    • Prepare the chosen aqueous buffer (e.g., 0.05 M Potassium Dihydrogen Phosphate).[13][14]

    • Adjust the pH of the aqueous buffer to the desired value (e.g., 4.5) using an appropriate acid like phosphoric acid.[10]

    • Mix the aqueous buffer with the organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 35:65).[10]

    • Filter the final mobile phase through a 0.45 µm membrane filter to remove particulates.[14]

    • Degas the mobile phase using sonication or vacuum degassing for at least 10-15 minutes to remove dissolved gases.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of simvastatin reference standard (e.g., 25 mg).

    • Dissolve it in a volumetric flask (e.g., 25 mL) using the mobile phase or a suitable solvent like methanol to obtain a stock solution (e.g., 1 mg/mL).[10]

    • Perform serial dilutions from the stock solution with the mobile phase to prepare working standards at the desired concentrations.

  • Chromatographic Conditions:

    • Column: A C18 or C8 column is typically used (e.g., ODS Hypersil C18, 250 mm x 4.6 mm, 5 µm).[10]

    • Flow Rate: Set the flow rate, commonly to 1.0 mL/min.[10]

    • Detection: Set the UV detector to a wavelength between 230 nm and 240 nm (238 nm is the λmax of simvastatin).[10]

    • Injection Volume: Inject a fixed volume, typically 10-20 µL.[14]

    • Column Temperature: Maintain the column at a constant ambient or controlled temperature (e.g., 25°C) to ensure reproducible retention times.[12]

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform replicate injections (typically 5 or 6) of a standard solution.

    • Check system suitability parameters: the tailing factor should be less than 2, and the relative standard deviation (RSD) for peak area and retention time should be less than 2%.[10]

    • Once system suitability is established, proceed with the analysis of samples.

Visualizations

TroubleshootingWorkflow start Poor Simvastatin Peak Shape Observed (Tailing/Fronting) check_overload Is Column Overload Suspected? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_overload->check_solvent No check_ph Is Mobile Phase Buffered at Acidic pH (3-5.5)? reduce_load->check_ph match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Yes check_solvent->check_ph No match_solvent->check_ph add_buffer Introduce Buffer (e.g., Phosphate, Acetate) and Adjust pH check_ph->add_buffer No optimize_ratio Optimize Organic/Aqueous Ratio check_ph->optimize_ratio Yes add_buffer->optimize_ratio check_column Check Column (Age, Voids, Contamination) optimize_ratio->check_column end_good Symmetrical Peak Achieved check_column->end_good Resolved end_bad Issue Persists: Consider New Column or Different Stationary Phase check_column->end_bad Not Resolved MobilePhaseFactors cluster_factors Mobile Phase Parameters cluster_effects Impact on Chromatography mp_ph Mobile Phase pH (Acidic Preferred) interaction Reduces Silanol Interactions mp_ph->interaction symmetry Improves Peak Symmetry mp_ph->symmetry buffer Buffer Type & Concentration buffer->interaction buffer->symmetry organic Organic Modifier (ACN vs. MeOH) retention Controls Retention Time organic->retention resolution Affects Resolution organic->resolution ratio Organic/Aqueous Ratio ratio->retention ratio->resolution interaction->symmetry outcome Optimized Simvastatin Peak retention->outcome symmetry->outcome resolution->outcome

References

Technical Support Center: Addressing Ion Suppression of Simvastatin-d11 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Simvastatin using ESI-MS. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to ion suppression of the Simvastatin-d11 internal standard signal.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to a decrease in the signal intensity of this compound, which can result in inaccurate and unreliable quantification of Simvastatin in your samples.[1][3]

Q2: What are the common causes of ion suppression for this compound in biological samples?

The most common sources of ion suppression in the analysis of this compound from biological matrices like plasma or serum include:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing significant ion suppression in ESI-MS.[4]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the ESI process.

  • Proteins and Peptides: Inadequate removal of proteins during sample preparation can lead to ion source contamination and signal suppression.

  • Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the sample can co-elute with this compound and compete for ionization.

Q3: My this compound signal is suddenly very low or absent. What should I check first?

If you experience a sudden loss of the this compound signal, follow these initial troubleshooting steps:

  • Check the LC-MS System Suitability: Inject a standard solution of this compound in a clean solvent (e.g., acetonitrile/water) to ensure the instrument is functioning correctly.

  • Inspect the Ion Source: Look for any visible contamination on the ESI probe or capillary. A dirty ion source is a common cause of signal loss.

  • Verify Mobile Phase and Internal Standard Solution: Ensure that the mobile phases are correctly prepared and that the this compound internal standard solution was added to your samples.

  • Review Sample Preparation: Double-check your sample preparation procedure for any recent changes or potential errors.

Q4: Can the choice of mobile phase additives affect the this compound signal?

Yes, mobile phase additives can significantly impact the signal intensity. For Simvastatin, which is often analyzed in positive ion mode, acidic modifiers like formic acid or ammonium formate are typically used to promote protonation.[5][6] The concentration and type of additive can influence the degree of adduct formation and overall ionization efficiency. For instance, using methylammonium acetate instead of ammonium acetate has been shown to improve sensitivity for Simvastatin by reducing the formation of multiple adducts. It is crucial to optimize the mobile phase composition during method development.

Q5: Why is my this compound peak showing a different retention time than the unlabeled Simvastatin?

While stable isotope-labeled internal standards are designed to co-elute with the analyte, a slight chromatographic shift between the deuterated internal standard (like this compound) and the native analyte can sometimes occur.[2][7] This is known as the "isotope effect" and is more pronounced with a higher number of deuterium substitutions. If this shift is significant and occurs in a region of changing matrix effects, it can lead to differential ion suppression and impact the accuracy of quantification.[7][8]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ion Suppression

This guide provides a step-by-step approach to identify and address ion suppression affecting the this compound signal.

Step 1: Assess the Presence and Severity of Ion Suppression

The most common method to evaluate ion suppression is the post-extraction addition method.

  • Procedure:

    • Extract a blank matrix sample (e.g., plasma from a drug-naive subject) using your established sample preparation method.

    • Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.

    • Spike the extracted blank matrix with the this compound standard solution.

    • Analyze both the spiked extract and the standard solution by LC-MS/MS.

  • Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Standard Solution) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Step 2: Optimize Sample Preparation to Reduce Matrix Effects

The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the mass spectrometer.[4]

  • Comparison of Sample Preparation Techniques:

Sample Preparation TechniquePrincipleAdvantages for Simvastatin AnalysisPotential for Ion Suppression
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.High. This method is less specific and can leave a significant amount of phospholipids and other endogenous components in the supernatant.[9]
Liquid-Liquid Extraction (LLE) Simvastatin is extracted from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[10]More selective than PPT, leading to cleaner extracts and reduced matrix effects.Moderate. The choice of extraction solvent and pH is critical for efficient removal of interferences.
Solid-Phase Extraction (SPE) Simvastatin is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, significantly reducing phospholipids and other matrix components, leading to minimal ion suppression.[1]Low. Requires more method development but is highly effective.

Disclaimer: The potential for ion suppression is a generalization. The actual matrix effect will depend on the specific protocol and the complexity of the sample matrix.

Step 3: Modify Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography method.

  • Increase Chromatographic Resolution: Separate the this compound peak from co-eluting matrix components. This can be achieved by:

    • Using a longer analytical column or a column with a smaller particle size.

    • Optimizing the gradient elution profile.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ESI source.

Step 4: Utilize a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is crucial for accurate quantification in the presence of unavoidable ion suppression.[2][11] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for a reliable peak area ratio and accurate quantification.[2]

Guide 2: Troubleshooting Inconsistent this compound Signal

This guide addresses common issues leading to variable or unreliable this compound signal intensity.

Problem: The peak area of this compound is inconsistent across a batch of samples.

Potential CauseTroubleshooting Action
Inconsistent Sample Preparation Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing times or pipetting errors. Ensure all samples are treated identically.
Variable Matrix Effects Different patient or animal samples can have varying levels of endogenous compounds, leading to different degrees of ion suppression. Ensure your sample cleanup method is robust enough to handle this variability. Consider using a more rigorous extraction method like SPE.
Carryover Residual Simvastatin or this compound from a high-concentration sample may be injected with the subsequent sample. Optimize the autosampler wash procedure and inject blank samples between high-concentration samples to assess carryover.
Internal Standard Stability Ensure the this compound stock and working solutions are stored correctly and have not degraded. Prepare fresh solutions if in doubt.

Problem: The this compound signal decreases over the course of a long analytical run.

Potential CauseTroubleshooting Action
Ion Source Contamination The gradual buildup of non-volatile matrix components on the ESI probe and ion optics can lead to a decline in signal intensity. Clean the ion source according to the manufacturer's recommendations.
Column Fouling Accumulation of matrix components on the analytical column can lead to peak shape distortion and a decrease in signal. Use a guard column and consider flushing the column with a strong solvent after each batch.
Detector Saturation At very high concentrations, the detector response can become non-linear, and in some cases, the internal standard signal can be suppressed by an excess of the unlabeled analyte.[3] Ensure your calibration curve is within the linear range of the detector and consider diluting samples with high concentrations.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Simvastatin from Human Plasma
  • Materials:

    • Human plasma

    • This compound internal standard working solution

    • Methyl tert-butyl ether (MTBE)

    • Ammonium acetate buffer (50 mM, pH 4.5)

  • Procedure:

    • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution and vortex briefly.

    • Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5) and vortex.

    • Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.

    • Centrifuge at 5000 x g for 5 minutes at 4°C.

    • Transfer the upper organic layer (approximately 850 µL) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Simvastatin from Human Plasma
  • Materials:

    • Human plasma

    • This compound internal standard working solution

    • Acetonitrile (ice-cold)

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Inject the supernatant directly or after evaporation and reconstitution in the mobile phase.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effects Evaluation cluster_optimization Method Optimization cluster_solution Solution start Low or Inconsistent this compound Signal check_system System Suitability Test (SST) with Standard Solution start->check_system check_source Inspect and Clean Ion Source check_system->check_source check_solutions Verify Mobile Phase and IS Solutions check_source->check_solutions assess_me Assess Ion Suppression (Post-Extraction Spike) check_solutions->assess_me is_suppression Significant Suppression? assess_me->is_suppression optimize_sp Optimize Sample Preparation (LLE or SPE) is_suppression->optimize_sp Yes end Reliable this compound Signal is_suppression->end No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->assess_me

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

IonSuppressionMechanism cluster_source ESI Source cluster_suppression Ion Suppression Mechanisms cluster_ms Mass Spectrometer lc_eluent LC Eluent (this compound + Matrix) droplet Charged Droplet lc_eluent->droplet Nebulization gas_phase Gas Phase Ions droplet->gas_phase Desolvation ms_inlet MS Inlet gas_phase->ms_inlet competition Competition for Charge (Matrix vs. This compound) competition->droplet Reduces available charge evaporation Incomplete Droplet Evaporation (High Surface Tension) evaporation->droplet Hinders ion release co_precipitation Co-precipitation with Non-volatiles co_precipitation->droplet Traps analyte detector Detector ms_inlet->detector reduced_signal Reduced Signal detector->reduced_signal

Caption: Mechanisms of ion suppression in the ESI source.

References

Technical Support Center: Preventing Simvastatin-d11 Carryover in UPLC Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate Simvastatin-d11 carryover in their UPLC systems.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues with this compound.

Question: I am observing carryover peaks corresponding to this compound in my blank injections. How can I troubleshoot this issue?

Answer:

Carryover of this compound can originate from several components of your UPLC system. Follow these steps to systematically identify and resolve the source of the carryover.

Step 1: Isolate the Source of Carryover

The first step is to determine whether the carryover is coming from the autosampler/injector system or the column.

  • No-Injection Run: Perform a "no-injection" or "air-injection" run. If you do not observe a carryover peak, the contamination is likely within the autosampler (needle, sample loop, valve rotor seals).[1]

  • Double Gradient Blank Injection: If your method uses a gradient, inject a blank and run the gradient for twice the normal duration. If a peak appears in the second gradient, it suggests that the compound is retained on the column and eluting in a subsequent run.

Step 2: Address Autosampler-Related Carryover

The most common source of carryover is the autosampler.[2] Simvastatin is known to be poorly soluble in water, which can contribute to its adsorption onto system components.[3][4]

  • Optimize the Needle Wash:

    • Solvent Selection: The needle wash solvent must be strong enough to dissolve this compound. Since Simvastatin is soluble in organic solvents like acetonitrile, methanol, and isopropanol, these are good candidates for your wash solution.[5] A mixture of organic solvent and a small amount of acid (e.g., 0.1% formic acid) can also be effective. For persistent carryover, consider a multi-solvent wash. A sequence of a strong organic solvent (like isopropanol or a mix of acetonitrile, methanol, and isopropanol) followed by the mobile phase can be very effective.[6][7]

    • Wash Volume and Duration: Increase the volume and duration of the needle wash. The default settings may not be sufficient for a compound like Simvastatin.[1] Experiment with pre-injection and post-injection washes.

  • Inspect and Clean Autosampler Components:

    • Needle and Needle Seat: Inspect the needle for any visible deposits and the needle seat for scratches or wear, as these can trap sample.[1][2] Clean or replace these components if necessary.

    • Rotor Seal: The injection valve's rotor seal can become scratched or worn over time, leading to carryover. If other troubleshooting steps fail, inspect and potentially replace the rotor seal.[1]

    • Sample Loop: If your system uses a sample loop, ensure it is being adequately flushed.

Step 3: Address Column-Related Carryover

If you suspect the carryover is from the column, a thorough cleaning procedure is necessary.

  • Column Washing:

    • Disconnect the column from the detector to avoid contamination.

    • Wash the column with a high percentage of a strong organic solvent like 100% acetonitrile or methanol for an extended period (e.g., 1-2 hours) at a moderate flow rate. Increasing the column temperature (e.g., to 60-70°C) can enhance cleaning efficiency.[8]

    • For highly retained contaminants, a sequence of solvents can be used:

      • High percentage of water (e.g., 90:10 water:acetonitrile) to remove buffers.[8]

      • 100% Isopropanol.

      • 100% Acetonitrile.

      • 100% Methanol.[8]

  • Mobile Phase Considerations: Ensure your gradient elution is sufficient to elute all components from the column during a run. A steep gradient or a strong organic solvent at the end of the run can help prevent buildup on the column.[2]

Step 4: General System and Sample Considerations

  • Tubing and Fittings: Poorly made connections can create dead volumes where the sample can be trapped. Ensure all fittings are properly seated.

  • Vials and Caps: Use high-quality vials and septa to prevent sample adsorption and contamination.

  • Sample Solvent: Ensure this compound is fully dissolved in the sample solvent. If it precipitates, this can lead to significant carryover issues.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of Simvastatin that make it prone to carryover?

A1: Simvastatin is a lipophilic compound with very low water solubility (approximately 0.03 mg/mL).[3][4] This property makes it adhere to the surfaces of the UPLC system, particularly in the more aqueous mobile phases at the beginning of a gradient run. It is, however, soluble in organic solvents such as acetonitrile, methanol, ethanol, and DMSO.[5] Understanding these solubility characteristics is key to selecting effective wash solvents.

Q2: What is a typical acceptable level of carryover in a bioanalytical method?

A2: For regulated bioanalytical studies, the carryover in a blank sample following the highest concentration standard should not be greater than 20% of the response of the lower limit of quantitation (LLOQ).[9] For highly sensitive assays, the required carryover can be much lower, often below 0.1% or even 0.002% of the preceding high-concentration sample.[9][10] One study on statins reported achieving a carryover of less than 0.042%.[11]

Q3: Can mobile phase additives help in reducing this compound carryover?

A3: Yes, mobile phase additives can influence carryover. The use of additives like formic acid or ammonium formate can affect the ionization state and retention of Simvastatin, potentially influencing its interaction with the stationary phase and system surfaces.[12][13] While their primary role is to improve chromatography, an optimized mobile phase can contribute to cleaner runs by ensuring the analyte is efficiently eluted from the column.

Q4: How often should I perform a deep clean of my UPLC system to prevent carryover?

A4: The frequency of deep cleaning depends on the usage of the system and the nature of the samples being analyzed. For applications prone to carryover, such as with lipophilic compounds like Simvastatin, a monthly deep cleaning schedule is a good preventative measure. However, if you frequently analyze high-concentration samples, more regular cleaning may be necessary.

Data Presentation

The following table summarizes the effect of different wash solvents and procedures on carryover for compounds with properties similar to Simvastatin, demonstrating the importance of an optimized wash protocol.

Wash Solvent/ProcedureAnalyte(s)Carryover PercentageReference
50% Methanol/50% WaterStatins< 0.042%[11]
Two wash steps (solvent not specified)Chlorhexidine< 0.005%[6]
Three wash steps (750 µL total volume)Caffeine, Chlorhexidine< 0.003%[6]
Optimized Wash: 1500 µL Isopropanol followed by 1500 µL Mobile PhaseChlorhexidine0.0003%[6]
Multi-wash with three solventsCaffeine and Pesticides< 0.0009% (9 ppm)[10]

Experimental Protocols

Protocol 1: Carryover Evaluation

This protocol is designed to quantify the extent of carryover in your UPLC system.

  • Prepare Samples:

    • A blank sample (matrix without analyte).

    • A Lower Limit of Quantitation (LLOQ) sample.

    • An Upper Limit of Quantitation (ULOQ) sample.

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the LLOQ sample.

    • Inject the ULOQ sample three times consecutively.

    • Immediately inject the blank sample.

    • Inject the LLOQ sample again.

  • Data Analysis:

    • Calculate the peak area of this compound in the blank injection following the ULOQ injections.

    • Calculate the peak area of this compound in the LLOQ injection.

    • Calculate the percent carryover using the following formula:

      • % Carryover = (Peak Area in Blank after ULOQ / Peak Area in LLOQ) * 100

    • The acceptance criterion is typically that the carryover peak should be less than 20% of the LLOQ peak area.[9]

Protocol 2: UPLC System Deep Cleaning for Persistent Carryover

This protocol is a comprehensive cleaning procedure for your UPLC system. Disconnect the column and mass spectrometer before starting.

  • Prepare Cleaning Solutions:

    • Solution A: 10% Ammonium Hydroxide in water (Basic Wash).

    • Solution B: 10% Formic Acid in water (Acidic Wash).

    • Solution C: 100% Isopropanol (IPA).

    • Solution D: High-purity water.

  • System Flush Sequence:

    • Place all solvent lines in Solution D (water) and flush the system for 20-30 minutes to remove any buffers.

    • Transfer all solvent lines to Solution A (Basic Wash) and flush for at least 60 minutes.

    • Transfer all lines back to Solution D and flush for 30 minutes to remove the basic solution.

    • Transfer all lines to Solution B (Acidic Wash) and flush for at least 60 minutes.

    • Transfer all lines back to Solution D and flush for 30 minutes to remove the acidic solution.

    • Transfer all lines to Solution C (IPA) and flush for 30 minutes.

    • Finally, flush the system with your mobile phase until the baseline is stable.

  • Re-equilibration: Reconnect the column and mass spectrometer and equilibrate the system with your mobile phase until a stable baseline is achieved.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and a preventative maintenance schedule to minimize this compound carryover.

Carryover_Troubleshooting_Workflow cluster_autosampler Autosampler Troubleshooting cluster_column Column Troubleshooting start Carryover Observed in Blank q1 Perform No-Injection Run. Is Carryover Peak Present? start->q1 autosampler_issue Carryover is from Autosampler q1->autosampler_issue No column_issue Carryover is from Column q1->column_issue Yes optimize_wash Optimize Needle Wash: - Stronger Solvent (e.g., IPA) - Increase Volume/Duration - Multi-Solvent Wash autosampler_issue->optimize_wash inspect_hw Inspect/Clean Hardware: - Needle & Needle Seat - Rotor Seal - Sample Loop optimize_wash->inspect_hw end_node Carryover Resolved inspect_hw->end_node wash_column Perform Column Wash: - High % Organic Solvent - Elevated Temperature column_issue->wash_column check_method Review LC Method: - Sufficient Gradient? - Strong Final Elution Step? wash_column->check_method check_method->end_node Preventative_Maintenance_Workflow start Routine UPLC Maintenance daily Daily Checks: - Fresh Mobile Phase - Check for Leaks - Monitor System Pressure start->daily weekly Weekly Tasks: - Purge Pump Seals - Clean Needle and Sample Loop with Strong Solvent daily->weekly monthly Monthly Procedures: - Perform System Deep Clean (Acid/Base/Organic) - Inspect/Replace Inlet Frits and Filters weekly->monthly as_needed As Needed: - Replace Rotor Seals - Replace Needle Seat monthly->as_needed end_node Optimized System Performance & Minimal Carryover as_needed->end_node

References

Improving low extraction recovery of simvastatin from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low extraction recovery of simvastatin from plasma.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low simvastatin recovery from plasma?

Low recovery of simvastatin from plasma can be attributed to several factors:

  • Suboptimal Extraction Method: The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—significantly impacts recovery. Each method has its own set of parameters that need to be optimized.

  • pH Instability: Simvastatin is susceptible to hydrolysis, and its stability is pH-dependent. The lactone form of simvastatin can convert to its active hydroxy-acid form, and this equilibrium is influenced by pH.[1][2] Degradation is significantly higher at alkaline pH compared to acidic or neutral pH.[3][4][5]

  • Temperature Effects: Elevated temperatures can accelerate the degradation of simvastatin.[4][6] It is crucial to control the temperature during sample preparation to maintain the integrity of the analyte.[7]

  • Incomplete Protein Precipitation: Inadequate removal of plasma proteins can lead to poor extraction efficiency and matrix effects. The choice and volume of the precipitating agent are critical.[8]

  • Poor Liquid-Liquid Extraction Parameters: Factors such as the choice of organic solvent, solvent-to-plasma ratio, mixing time, and phase separation can all affect the efficiency of LLE.

  • Inefficient Solid-Phase Extraction: Suboptimal SPE recovery can result from an inappropriate sorbent, inadequate conditioning and equilibration of the cartridge, incorrect sample loading, inefficient washing, or an unsuitable elution solvent.

Q2: How can I improve my recovery with Protein Precipitation (PPT)?

To enhance recovery with PPT, consider the following:

  • Choice of Precipitant: Acetonitrile (ACN) is generally more effective than methanol for protein precipitation.[8][9]

  • Precipitant-to-Plasma Ratio: A ratio of 3:1 to 5:1 (v/v) of precipitant to plasma is recommended for efficient protein removal.[8]

  • Temperature: Perform the precipitation at low temperatures (e.g., on ice) to minimize degradation and improve protein precipitation.[10]

  • Mixing and Incubation: Ensure thorough mixing of the plasma with the precipitant and allow for an adequate incubation period (e.g., 5-10 minutes on ice) to facilitate complete protein precipitation.[8][11]

  • Centrifugation: Use appropriate centrifugation speed and time to ensure a clear supernatant. A common practice is centrifugation at 4000 rpm for 10 minutes.[11]

Q3: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE)?

For LLE, focus on these parameters:

  • Solvent Selection: Ethyl acetate and methyl tert-butyl ether (MTBE) are commonly used and effective extraction solvents for simvastatin.[12][13] A mixture of ethyl acetate and hexane (e.g., 90:10 v/v) has also been shown to yield good recovery.[11]

  • pH Adjustment: Adjusting the pH of the plasma sample can improve extraction efficiency. For simvastatin, an acidic pH is generally preferred to maintain its stability in the lactone form.[4][5]

  • Solvent-to-Plasma Ratio: A higher solvent-to-plasma ratio (e.g., 5:1 v/v) can improve extraction efficiency.[14]

  • Mixing: Ensure vigorous mixing (e.g., vortexing for at least 30 seconds) to maximize the contact between the aqueous and organic phases.[11]

  • Phase Separation: Proper centrifugation is necessary to achieve a clean separation of the organic and aqueous layers.

Q4: How can I troubleshoot low recovery with Solid-Phase Extraction (SPE)?

If you are experiencing low recovery with SPE, examine the following:

  • Sorbent Choice: A reversed-phase C18 sorbent is commonly used and effective for simvastatin extraction from plasma.[15] Hydrophilic-Lipophilic Balanced (HLB) cartridges are also a good option.[16][17]

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with an acidic buffer) before loading the sample.[15]

  • Sample Pre-treatment: Acidifying the plasma sample before loading can improve the retention of simvastatin on the reversed-phase sorbent.[15]

  • Washing Step: The wash step is critical to remove interferences without eluting the analyte. A weak organic solvent solution (e.g., 5% methanol in water) is often used.[16]

  • Elution Solvent: The elution solvent should be strong enough to completely elute simvastatin from the sorbent. A mixture of acetonitrile and water (e.g., 95:5 v/v) is a common choice.[16]

Q5: How does the interconversion between simvastatin lactone and its hydroxy-acid form affect recovery?

Simvastatin is a prodrug administered in its inactive lactone form, which is hydrolyzed in vivo to the active β-hydroxy acid form.[18] This conversion is reversible and depends on pH and temperature.[1][7] During extraction, changes in pH can shift the equilibrium between the two forms.[1] Since the lactone and acid forms have different polarities, an extraction method optimized for one form may not be efficient for the other, leading to an underestimation of the total simvastatin concentration.[1] To minimize this interconversion, it is recommended to work at a controlled, slightly acidic pH (around 4.5) and at low temperatures.[7][10]

Quantitative Data Summary

Table 1: Comparison of Extraction Recoveries for Simvastatin from Plasma using Different Methods

Extraction MethodSolvent/SorbentRecovery (%)Reference
LLEEthyl acetate / Hexane (90:10 v/v)82.0 - 88.7[11]
LLEMethyl tert-butyl ether~82[12]
SPEOasis HLBNot specified, but noted to be excellent[17]
PPTAcetonitrile>80[19]
PPTMethanol~70[10]
SALLEAcetonitrile>70[20]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated LC-MS/MS method for the determination of simvastatin in human plasma.[11]

  • Sample Preparation: To 0.2 mL of human plasma in a test tube, add a known amount of an internal standard (e.g., lovastatin).

  • Extraction: Add 3 mL of an extraction solvent mixture of ethyl acetate and hexane (90:10, v/v).

  • Mixing: Vortex the sample for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of a suitable mobile phase (e.g., acetonitrile and 3mM formic acid, 30:70, v/v).

  • Final Centrifugation: Vortex for 15 seconds and then centrifuge at 12,000 rpm for 5 minutes.

  • Analysis: Inject an aliquot (e.g., 20 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from a method utilizing a 96-well microElution plate for the determination of simvastatin and its acid form in human plasma.[16]

  • Sample Preparation: To 300 µL of plasma, add an internal standard.

  • Cartridge Conditioning: Condition a Waters Oasis HLB 96-well microElution plate well with an appropriate solvent (e.g., methanol).

  • Cartridge Equilibration: Equilibrate the well with a suitable buffer (e.g., 5% methanol in water).

  • Sample Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the stationary phase with 2 x 400 µL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 2 x 35 µL of 95:5 acetonitrile/water.

  • Dilution: Dilute the eluate with 40 µL of a suitable buffer (e.g., 1mM methyl ammonium acetate, pH 4.5).

  • Analysis: Inject the sample directly into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT)

This protocol outlines a general procedure for protein precipitation using acetonitrile.[8][19]

  • Sample Preparation: In a microcentrifuge tube, take a known volume of plasma (e.g., 100 µL).

  • Precipitant Addition: Add three to five volumes of ice-cold acetonitrile (e.g., 300-500 µL).

  • Mixing: Vortex the mixture vigorously for about 30 seconds.

  • Incubation: Place the tube on ice for 10 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

Visualizations

LLE_Workflow start Plasma Sample (0.2 mL) add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (Ethyl Acetate:Hexane) add_is->add_solvent vortex Vortex (30s) add_solvent->vortex centrifuge1 Centrifuge (4000 rpm, 10 min) vortex->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (12000 rpm, 5 min) reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: Liquid-Liquid Extraction Workflow for Simvastatin.

SPE_Workflow start Plasma Sample (300 µL) condition Condition SPE Cartridge start->condition equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash (5% Methanol) load->wash elute Elute (95% Acetonitrile) wash->elute dilute Dilute Eluate elute->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Solid-Phase Extraction Workflow for Simvastatin.

PPT_Workflow start Plasma Sample (100 µL) add_precipitant Add Ice-Cold Acetonitrile start->add_precipitant vortex Vortex (30s) add_precipitant->vortex incubate Incubate on Ice (10 min) vortex->incubate centrifuge Centrifuge (14000 rpm, 10 min) incubate->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into LC-MS/MS collect->inject

Caption: Protein Precipitation Workflow for Simvastatin.

References

Technical Support Center: Managing In-Source Fragmentation of Simvastatin-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in-source fragmentation (ISF) of Simvastatin-d11 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues related to the in-source fragmentation of this compound in a question-and-answer format.

Question 1: I am observing a significant fragment ion for this compound in my full scan mass spectrum, even without applying any collision energy in the collision cell. What is causing this?

Answer: This phenomenon is known as in-source fragmentation (ISF), where fragmentation of the analyte occurs in the ion source of the mass spectrometer before the ions enter the mass analyzer.[1] This is often due to "harder" ionization conditions. For this compound, which is structurally similar to simvastatin, the primary fragmentation pathway involves the elimination of the ester side-chain followed by dehydration and dissociation of the lactone moiety.[2]

Several factors in the ion source can contribute to ISF:

  • High Cone Voltage/Declustering Potential: This is one of the most critical parameters affecting ISF.[3] Higher voltages in this region increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.

  • High Source Temperature: Elevated temperatures in the ion source can provide enough thermal energy to induce fragmentation of thermally labile molecules like statins.

  • Nebulizer Gas Flow and Temperature: The conditions used to desolvate the droplets can also influence the internal energy of the ions.

Question 2: How can I reduce or eliminate the in-source fragmentation of this compound?

Answer: To minimize ISF, you need to create "softer" ionization conditions. Here are the key parameters to optimize:

  • Reduce the Cone Voltage or Declustering Potential: This is the most effective way to decrease ISF. Systematically lower the voltage in small increments while monitoring the intensity of the precursor ion and the unwanted fragment ion.

  • Optimize the Source Temperature: Lower the source temperature to the minimum required for efficient desolvation. High temperatures can cause thermal degradation and fragmentation.

  • Adjust Gas Flows: Optimize the nebulizer and drying gas flows. While their primary role is desolvation, extreme settings can sometimes contribute to increased ion internal energy.

  • Modify Mobile Phase Composition: In some cases, the mobile phase composition can influence ionization efficiency and the extent of fragmentation. Experimenting with different solvents or additives might be beneficial.[4]

Question 3: My this compound internal standard response is low and variable, while the fragment ion is intense. How does this affect my quantitative analysis?

Answer: Significant and variable in-source fragmentation of your internal standard can severely impact the accuracy and precision of your quantitative assay.[1] If the ISF is not consistent across all samples (calibrators, QCs, and unknowns), the ratio of the analyte to the internal standard will be unreliable. It is crucial to use a stable, isotopically labeled internal standard to compensate for matrix effects and other variations in the analytical process.[5] However, if the IS itself is fragmenting unpredictably in the source, this compensation is compromised.

To address this, you should:

  • Implement the troubleshooting steps outlined in Question 2 to minimize ISF.

  • Monitor both the precursor and fragment ion of this compound. In some advanced workflows, it may be possible to sum the intensities of the precursor and major fragment ions to account for the fragmentation, but this is a more complex approach and requires careful validation.

  • Ensure Method Robustness: Once you have optimized the parameters to minimize ISF, it is essential to validate the method to ensure that the remaining level of fragmentation is consistent and does not affect the linearity, accuracy, and precision of your assay.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions of this compound?

A1: Based on the known fragmentation of simvastatin, the primary fragmentation involves the loss of the 2,2-dimethylbutyryloxy side chain.[2][6] For this compound, where the deuterium labels are on the dimethylbutyryl group, the fragmentation pathway is expected to be similar. The protonated molecule of this compound has an m/z of approximately 430.4. The major fragments of unlabeled simvastatin (protonated molecule at m/z 419.3) are observed at m/z 303, 285, and 199, corresponding to the loss of the ester chain and subsequent water losses.[6] For this compound, the corresponding fragments would be expected at similar m/z values, as the deuterium labels are lost with the side chain.

Q2: Can I use a fragment ion of this compound for quantification?

A2: While it is generally recommended to use the precursor ion for quantification, using a stable and intense fragment ion can be an alternative, provided the fragmentation process is well-controlled and reproducible. If you choose to use a fragment ion, it is crucial to ensure that the in-source fragmentation is consistent across your entire analytical run.[4] However, minimizing ISF and using the precursor ion is the preferred approach for robust bioanalytical methods.

Q3: Does the choice of ionization source (ESI vs. APCI) affect in-source fragmentation?

A3: Yes, the choice of ionization source can significantly impact the degree of in-source fragmentation. Electrospray ionization (ESI) is generally considered a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI) and is often associated with less in-source fragmentation.[7] If you are experiencing significant ISF with APCI, switching to ESI, if compatible with your analyte, could be a viable solution.

Q4: How does a dirty ion source affect in-source fragmentation?

A4: A contaminated ion source can lead to unstable spray and altered electric fields, which can contribute to increased and more variable in-source fragmentation.[4] Regular cleaning and maintenance of the ion source components, such as the sample cone and capillary, are essential for reproducible results and to minimize unexpected fragmentation.

Experimental Protocols

Below is a typical experimental protocol for the analysis of simvastatin, which can be adapted for this compound.

Sample Preparation (Plasma)

  • To 200 µL of plasma, add the internal standard solution (this compound).

  • Perform a protein precipitation by adding acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Cone Voltage Optimized to minimize fragmentation (start at 20 V)
Collision Energy For MS/MS, optimized for the specific transition (e.g., 15-25 eV)

Data Presentation

Table 1: Effect of Cone Voltage on this compound In-Source Fragmentation (Representative Data)

Cone Voltage (V)Precursor Ion (m/z 430.4) Relative Intensity (%)Fragment Ion (e.g., m/z 303.2) Relative Intensity (%)
20955
308020
406040
503565
601585

Note: This table presents representative data to illustrate the general trend. The optimal cone voltage will be instrument-dependent and should be determined empirically.

Visualizations

cluster_Simvastatin_d11 This compound cluster_Fragments In-Source Fragments Simvastatin_d11 This compound (Precursor Ion) m/z 430.4 Fragment1 Loss of deuterated side chain Fragment Ion m/z ~303.2 Simvastatin_d11->Fragment1 High Cone Voltage / Source Temp. Fragment2 Further Fragmentation (e.g., loss of water) Fragment Ion m/z ~285.2 Fragment1->Fragment2 Dehydration

Caption: Fragmentation pathway of this compound.

start High In-Source Fragmentation Observed step1 Decrease Cone Voltage / Declustering Potential start->step1 check1 Fragmentation Reduced? step1->check1 step2 Lower Source Temperature check1->step2 No end_success Problem Resolved check1->end_success Yes check2 Fragmentation Reduced? step2->check2 step3 Optimize Nebulizer and Drying Gas Flows check2->step3 No check2->end_success Yes check3 Fragmentation Reduced? step3->check3 step4 Consider Mobile Phase Modification check3->step4 No check3->end_success Yes end_further Consult Instrument Specialist step4->end_further

Caption: Troubleshooting workflow for in-source fragmentation.

cluster_Parameters Instrument Parameters cluster_Mitigation Mitigation Strategy ConeVoltage Cone Voltage / Declustering Potential ISF In-Source Fragmentation ConeVoltage->ISF Increase SourceTemp Source Temperature SourceTemp->ISF Increase GasFlow Gas Flow GasFlow->ISF Sub-optimal DecreaseCV Decrease DecreaseCV->ConeVoltage DecreaseTemp Decrease DecreaseTemp->SourceTemp OptimizeGas Optimize OptimizeGas->GasFlow

Caption: Relationship between instrument parameters and ISF.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-related stability issues of simvastatin's lactone and acid forms.

Frequently Asked Questions (FAQs)

Q1: What are the two forms of simvastatin and how do they relate to each other?

A1: Simvastatin exists in two main forms: an inactive lactone prodrug (simvastatin lactone) and its pharmacologically active β-hydroxy acid form (simvastatin acid).[1][2][3] The lactone form is converted in the body to the active acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] These two forms are in a pH-dependent equilibrium.[4][5]

Q2: How does pH affect the stability of simvastatin lactone?

A2: The stability of simvastatin lactone is highly dependent on pH. The hydrolysis of the lactone ring to the active acid form is significantly accelerated at alkaline pH.[5][6] Conversely, the lactone form is more stable under acidic conditions.[6][7][8] At physiological and alkaline pH, a substantial portion of the lactone form converts to the active hydroxy acid.[7][8]

Q3: Which form of simvastatin is more lipophilic?

A3: The lactone form of simvastatin is more lipophilic, allowing it to enter cells via passive diffusion.[9] The acid form is less lipid-soluble and requires active transport to enter cells.[9]

Q4: What is the primary degradation pathway for simvastatin in aqueous solutions?

A4: The primary degradation pathway for simvastatin in aqueous solutions is the hydrolysis of the lactone ring, which opens to form the corresponding hydroxy acid.[6] This hydrolysis follows pseudo-first-order kinetics.[5][6]

Q5: Can the hydroxy acid form of simvastatin revert to the lactone form?

A5: Yes, the interconversion is a reversible process, particularly under acidic conditions.[10] However, the equilibrium shifts towards the hydroxy acid form as the pH increases.[4][5] One study suggests that pH alteration did not significantly influence the conversion of the hydroxy acid form back to the lactone.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of simvastatin lactone in solution. The pH of the solution is neutral to alkaline.Adjust the pH of the solution to be acidic (pH 4-5) to slow down the hydrolysis of the lactone ring.[6][11] Store solutions at lower temperatures to decrease the degradation rate.[6]
Inconsistent analytical results for simvastatin quantification. Interconversion between the lactone and acid forms during sample preparation or analysis.Maintain a consistent and acidic pH (around 4-5) throughout the sample preparation and chromatographic analysis to minimize interconversion.[11]
Low recovery of simvastatin lactone from a formulation. The formulation has a high pH, leading to hydrolysis.Evaluate the pH of the formulation and consider buffering it to a more acidic pH if the lactone form needs to be preserved.
Precipitation observed in a simvastatin solution. Simvastatin, particularly the lactone form, has poor aqueous solubility.Consider the use of co-solvents or cyclodextrins to enhance solubility. Be mindful that some cyclodextrins might increase the hydrolysis rate of the lactone.[5]

Quantitative Data Summary

Table 1: Effect of pH on the Stability of Simvastatin at 25°C [6]

pHStability Increase Compared to pH 8
722-fold more stable
5160-fold more stable

Table 2: Kinetic Parameters for Simvastatin Hydrolysis at 60°C [6]

pHk (h⁻¹)t₁/₂ (h)t₉₀ (h)
30.002346.552.7
50.00886.613.2
60.04316.12.4
70.3452.00.3
82.2700.30.05

Experimental Protocols

Protocol 1: Determination of Simvastatin Stability by HPLC

This protocol outlines a method to study the degradation kinetics of simvastatin at different pH values.

1. Materials:

  • Simvastatin reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer solutions of various pH (e.g., 3, 5, 6, 7, 8)

  • Water (Milli-Q or equivalent)

  • C18 HPLC column

2. Preparation of Solutions:

  • Prepare stock solutions of simvastatin in acetonitrile.

  • Prepare working solutions by diluting the stock solution with the respective pH buffer to the desired concentration.

3. Experimental Procedure:

  • Incubate the working solutions at a constant temperature (e.g., 40°C or 60°C).[6]

  • At specific time intervals, withdraw aliquots of the solutions.

  • Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.

  • Analyze the samples by HPLC.

4. HPLC Conditions (Example): [5][6]

  • Mobile Phase: Acetonitrile and 28 mM phosphate buffer, pH 4 (65:35 v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 238 nm

5. Data Analysis:

  • Plot the natural logarithm of the simvastatin concentration versus time.

  • The slope of the resulting linear plot will be the pseudo-first-order degradation rate constant (k).

  • Calculate the half-life (t₁/₂) and the time for 10% degradation (t₉₀) using the following equations:

    • t₁/₂ = 0.693 / k

    • t₉₀ = 0.105 / k

Visualizations

Simvastatin_Equilibrium Simvastatin_Lactone Simvastatin Lactone (Inactive Prodrug) Simvastatin_Acid Simvastatin Acid (Active Form) Simvastatin_Lactone->Simvastatin_Acid Hydrolysis (Favored at Alkaline pH) Simvastatin_Acid->Simvastatin_Lactone Lactonization (Favored at Acidic pH) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Stock Prepare Simvastatin Stock Solution Prep_Work Dilute with pH Buffers Prep_Stock->Prep_Work Incubate Incubate at Constant Temperature Prep_Work->Incubate Withdraw Withdraw Aliquots at Time Intervals Incubate->Withdraw Quench Quench Reaction Withdraw->Quench Inject Inject into HPLC Quench->Inject Plot Plot ln(Conc) vs. Time Inject->Plot Calculate Calculate Kinetic Parameters (k, t1/2, t90) Plot->Calculate

References

How to resolve chromatographic interference with Simvastatin-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic interference with Simvastatin-d11 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

A1: this compound is a stable isotope-labeled version of Simvastatin, where eleven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Simvastatin in biological matrices. The key advantage of using a stable isotope-labeled IS is that it has nearly identical chemical and physical properties to the analyte (Simvastatin), leading to similar behavior during sample preparation and chromatographic separation. This helps to correct for variability in extraction recovery and matrix effects, ultimately improving the accuracy and precision of the analytical method.

Q2: What are the common causes of chromatographic interference with this compound?

A2: Chromatographic interference with this compound can arise from several sources:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and/or the analyte in the mass spectrometer source, leading to inaccurate quantification.[1]

  • Co-elution of Isobaric Compounds: Other compounds in the sample may have the same mass-to-charge ratio (m/z) as this compound, causing a direct overlap in the mass spectrum.

  • Cross-talk from the Analyte: In some cases, the signal from the abundant analyte (Simvastatin) can "bleed" into the mass channel of the internal standard, a phenomenon known as crosstalk.

  • Impurities in the Internal Standard: The this compound standard itself may contain impurities that can interfere with the analysis.

Q3: Can this compound and Simvastatin have different retention times?

A3: Yes, it is possible for deuterated internal standards to have slightly different retention times compared to their non-deuterated counterparts. This phenomenon, known as the "isotopic effect," is due to the small differences in physicochemical properties imparted by the heavier deuterium atoms. Even a minor shift in retention time can be problematic if it leads to differential matrix effects, where the analyte and internal standard are exposed to different co-eluting matrix components that affect their ionization.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for this compound

Symptoms:

  • Asymmetrical (fronting or tailing) peak shape for the this compound internal standard.

  • The peak for this compound appears as two or more smaller peaks.

Possible Causes and Solutions:

CauseRecommended Action
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for Simvastatin. A common mobile phase for Simvastatin analysis consists of acetonitrile and an ammonium acetate buffer.[1][2]
Sample Solvent Incompatibility The solvent used to reconstitute the final extract should be similar in composition to the initial mobile phase to ensure good peak shape.
Issue 2: Inconsistent or Low this compound Response

Symptoms:

  • The peak area of this compound varies significantly between samples.

  • The response of this compound is much lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Matrix-induced Ion Suppression Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for Simvastatin analysis.[1][2][3]
Poor Extraction Recovery Optimize the extraction procedure. Ensure the pH of the sample and the choice of extraction solvent are optimal for Simvastatin. Methyl tert-butyl ether is a commonly used solvent for LLE of Simvastatin.[1]
Inconsistent Pipetting Verify the accuracy and precision of pipettes used for adding the internal standard and other reagents.
Degradation of this compound Simvastatin is susceptible to degradation. Ensure proper storage of stock solutions and samples (typically at low temperatures).
Issue 3: Non-linear Calibration Curve

Symptoms:

  • The calibration curve for Simvastatin does not meet the required linearity criteria (e.g., r² < 0.99).

Possible Causes and Solutions:

CauseRecommended Action
Interference at Low Concentrations An endogenous peak may be co-eluting with Simvastatin, causing a positive bias at the lower limit of quantification (LLOQ). Improve chromatographic separation by modifying the gradient or using a different column.
Detector Saturation at High Concentrations The detector may be saturated at the upper end of the calibration range. Extend the analytical range by preparing additional, more concentrated calibration standards.
Incorrect Internal Standard Concentration Ensure the concentration of this compound is appropriate for the expected analyte concentration range.

Experimental Protocols

Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on common practices for Simvastatin extraction from plasma.

  • Sample Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard solution (concentration will depend on the specific assay).

  • pH Adjustment: Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 5000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 850 µL of the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Simvastatin calibration->quantification

Caption: A typical experimental workflow for the bioanalysis of Simvastatin.

troubleshooting_flow cluster_solutions Potential Solutions start Problem Observed (e.g., Poor Peak Shape, Inconsistent IS Response) check_chroma Review Chromatograms (Peak Shape, Retention Time) start->check_chroma check_is Check Internal Standard Response (Area, Consistency) start->check_is check_cal Examine Calibration Curve (Linearity, r²) start->check_cal optimize_chroma Optimize Chromatography (Gradient, Column) check_chroma->optimize_chroma instrument_maintenance Perform Instrument Maintenance check_chroma->instrument_maintenance improve_cleanup Improve Sample Cleanup (SPE, LLE) check_is->improve_cleanup check_reagents Verify Reagents & Standards check_is->check_reagents check_cal->check_reagents

Caption: A logical troubleshooting workflow for chromatographic interference.

References

Technical Support Center: Optimization of Collision Energy for Simvastatin-d11 Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of Simvastatin-d11, a common internal standard for the quantitative analysis of Simvastatin.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ionization mode?

In positive electrospray ionization (ESI+) mass spectrometry, this compound typically forms a protonated molecule [M+H]⁺. The precursor ion for this compound (isotopically labeled Simvastatin) will have a higher mass-to-charge ratio (m/z) than unlabeled Simvastatin. The exact m/z will depend on the specific deuteration pattern. For Simvastatin-d6, a common product ion results from the neutral loss of a deuterated acetic acid or related fragments, leading to a product ion at m/z 199.20.[1][2] For unlabeled Simvastatin, a common transition is from the precursor ion m/z 419.3 to the product ion m/z 285.2, which arises from the loss of the ester side chain and a water molecule.[1][2]

Q2: What is a good starting point for collision energy (CE) when optimizing for this compound?

Based on published methods, a collision energy of 18 eV has been successfully used for the fragmentation of Simvastatin-d6.[1] Another study on unlabeled Simvastatin found an optimal collision energy of 30 eV after testing a range from 15 eV to 75 eV.[3] Therefore, a reasonable starting range for optimization would be between 15 and 35 eV.

Q3: How does the collision energy affect the fragmentation of this compound?

Collision energy is a critical parameter that dictates the efficiency of fragmentation of the precursor ion into product ions.

  • Low Collision Energy: Insufficient energy may lead to poor fragmentation, resulting in a low abundance of the desired product ions and thus, low sensitivity in your assay.

  • Optimal Collision Energy: At the optimal CE, the intensity of the specific product ion of interest is maximized, leading to the best signal-to-noise ratio and sensitivity for quantification.

  • High Collision Energy: Excessive energy can cause extensive fragmentation, leading to the formation of smaller, less specific fragment ions and a decrease in the abundance of the desired product ion. This can also reduce the overall signal intensity of the targeted transition.

Q4: My signal intensity for the this compound transition is low. What are some troubleshooting steps related to collision energy?

If you are experiencing low signal intensity, consider the following:

  • Verify Precursor and Product Ions: Ensure you have selected the correct m/z values for the precursor and most abundant, specific product ion for this compound.

  • Perform a Collision Energy Ramp: Systematically vary the collision energy and monitor the intensity of your target product ion. This will help you identify the optimal CE value for your specific instrument and conditions.

  • Check Other Source Parameters: Low signal can also be due to other mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows. Ensure these are appropriately tuned.

  • Sample Preparation: Issues with sample extraction and matrix effects can also lead to ion suppression and low signal.

Troubleshooting Guide: Collision Energy Optimization

This guide provides a systematic approach to optimizing collision energy for this compound.

Problem Possible Cause Recommended Solution
No or very low product ion signal Incorrect precursor/product ion selected.Verify the m/z of the this compound precursor and the expected major product ions.
Collision energy is too low.Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the product ion intensity.
Instability of the ion beam.Check the stability of the electrospray and ensure all instrument parameters are stable.
Multiple product ions observed, but the desired one is not the most intense Sub-optimal collision energy.Perform a collision energy optimization experiment by ramping the CE across a relevant range (e.g., 10-50 eV) to find the voltage that maximizes the intensity of the desired product ion.
Signal intensity of the product ion decreases after an initial increase in collision energy Collision energy is too high, causing excessive fragmentation.Reduce the collision energy to the value that provided the maximum signal intensity during your optimization ramp.

Data Presentation: this compound MRM Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of Simvastatin and its deuterated internal standard, Simvastatin-d6, as found in the literature.

Parameter Simvastatin Simvastatin-d6 Reference
Precursor Ion (m/z) 419.30425.40[1]
Product Ion (m/z) 285.20199.20[1][2]
Declustering Potential (V) 6060[1]
Entrance Potential (V) 1010[1]
Collision Energy (eV) 1818[1]
Collision Cell Exit Potential (V) 88[1]

Note: Optimal parameters can vary between different mass spectrometer models and manufacturers. The values presented should be used as a starting point for method development.

Experimental Protocol: Collision Energy Optimization

This protocol outlines a general procedure for optimizing the collision energy for a specific MRM transition of this compound.

Objective: To determine the collision energy that yields the maximum signal intensity for a selected product ion of this compound.

Materials:

  • A stock solution of this compound of known concentration.

  • Appropriate solvents for dilution (e.g., acetonitrile, methanol, water).

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Prepare a Working Standard: Dilute the this compound stock solution to a concentration that provides a stable and robust signal when infused into the mass spectrometer.

  • Infusion Setup: Infuse the working standard solution directly into the mass spectrometer at a constant flow rate using a syringe pump.

  • Initial Instrument Settings:

    • Set the mass spectrometer to positive ionization mode.

    • Enter the m/z of the this compound precursor ion in the first quadrupole (Q1).

    • Enter the m/z of the desired product ion in the third quadrupole (Q3).

    • Set other source parameters (e.g., capillary voltage, temperature, gas flows) to reasonable starting values for your instrument.

  • Collision Energy Ramp:

    • Set up an experiment where the collision energy is ramped over a defined range. A typical starting range would be from 5 eV to 50 eV, with a step size of 2-5 eV.

    • For each collision energy value, acquire data for a short period to obtain an average signal intensity for the product ion.

  • Data Analysis:

    • Plot the product ion intensity as a function of the collision energy.

    • The collision energy value that corresponds to the highest product ion intensity is the optimal collision energy for that specific transition.

  • Verification:

    • Set the collision energy to the determined optimum and acquire data for a longer period to ensure a stable and reproducible signal.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis cluster_verification Verification prep_std Prepare this compound Working Standard infuse Infuse Standard into Mass Spectrometer prep_std->infuse set_params Set Initial MS Parameters (Precursor/Product Ions) infuse->set_params ce_ramp Perform Collision Energy Ramp set_params->ce_ramp plot_data Plot Product Ion Intensity vs. Collision Energy ce_ramp->plot_data determine_optimum Determine Optimal Collision Energy plot_data->determine_optimum verify_signal Verify Signal Stability at Optimal CE determine_optimum->verify_signal

Caption: Workflow for Collision Energy Optimization.

Simvastatin_Fragmentation cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ions (Q3) simvastatin_d11 This compound [M+H]+ cid CID simvastatin_d11->cid Collision Energy product_ion Major Product Ion cid->product_ion other_fragments Other Fragments cid->other_fragments

References

Validation & Comparative

Establishing Linearity for a Simvastatin Calibration Curve: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity of a calibration curve is a critical step in analytical method validation. This ensures that the method's response is directly proportional to the concentration of the analyte over a specific range. This guide provides a comparative overview of establishing linearity for simvastatin calibration curves using different analytical techniques, supported by experimental data and protocols.

Experimental Protocol: Establishing Linearity

A key component of analytical method validation is demonstrating linearity to ensure the method produces results that are directly proportional to the concentration of the analyte in the sample within a given range.[1] The following protocol outlines the general steps for establishing the linearity of a simvastatin calibration curve, based on common practices and regulatory guidelines.[2][3][4]

Objective: To demonstrate the linear relationship between the analytical instrument's response and the known concentrations of simvastatin.

Materials:

  • Simvastatin reference standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mobile phase (specific to the analytical method)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of simvastatin reference standard and dissolve it in a suitable solvent to prepare a stock solution of a high concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five to six calibration standards by serially diluting the stock solution with the appropriate solvent or mobile phase.[4][5] The concentration levels should span the expected range of the samples to be analyzed.[2] For instance, for an assay of a finished product, the range should typically cover 80% to 120% of the test concentration.[4]

  • Instrumental Analysis: Analyze each calibration standard using the chosen analytical method (e.g., HPLC-UV, LC-MS/MS). It is recommended to perform replicate injections (e.g., n=3 or n=6) for each concentration level to assess the precision of the measurement.[6]

  • Data Analysis:

    • Plot the mean instrument response (e.g., peak area) against the corresponding concentration of simvastatin.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r) or the coefficient of determination (r²).

    • Visually inspect the plot for linearity.

Acceptance Criteria:

  • Correlation Coefficient (r) or Coefficient of Determination (r²): A value of r² > 0.999 is generally considered evidence of a strong linear relationship.[6][7][8][9][10]

  • Y-intercept: The y-intercept of the regression line should be close to zero.

  • Visual Inspection: The data points on the calibration curve should be randomly scattered around the regression line.

Comparative Data for Simvastatin Linearity

The linearity of a simvastatin calibration curve can vary depending on the analytical method employed. The following table summarizes linearity data from various studies using different techniques.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
HPLC-UV2 - 180.999[7]
HPLC-UV20 - 120> 0.999[5]
HPLC-UV20 - 1000 ng/mL (0.02 - 1 µg/mL)0.9996 (r)[10]
HPLC-UV3.5 - 550> 0.9998 (r)[9]
HPLC-UV10 - 100> 0.999[11]
LC-MS/MS0.25 - 50 ng/mL (0.00025 - 0.05 µg/mL)Not specified, but stated as linear[12]
LC-MS/MS0.5 - 82 ng/mL (0.0005 - 0.082 µg/mL)0.9998[6]
LC-MS/MS0.1 - 5 ng/mL (0.0001 - 0.005 µg/mL)Not specified, but stated as linear[13]
UV-Vis Spectrophotometry2 - 180.999[7]
UV-Vis Spectrophotometry2 - 500.9992[8]
UV-Vis Spectrophotometry20 - 1000.9992

Note: ng/mL can be converted to µg/mL by dividing by 1000.

Workflow for Establishing Calibration Curve Linearity

The following diagram illustrates the general workflow for assessing the linearity of a simvastatin calibration curve.

Workflow for Establishing Simvastatin Calibration Curve Linearity cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Outcome prep_stock Prepare Simvastatin Stock Solution prep_standards Prepare Calibration Standards (min. 5 concentrations) prep_stock->prep_standards instrument_analysis Instrumental Analysis (e.g., HPLC, LC-MS) prep_standards->instrument_analysis plot_curve Plot Response vs. Concentration instrument_analysis->plot_curve lin_reg Perform Linear Regression plot_curve->lin_reg eval_criteria Evaluate Acceptance Criteria (r² > 0.999, y-intercept, visual) lin_reg->eval_criteria pass Linearity Established eval_criteria->pass Criteria Met fail Linearity Not Established eval_criteria->fail Criteria Not Met

Caption: Workflow for Linearity Assessment.

This guide provides a foundational understanding of establishing linearity for a simvastatin calibration curve. Researchers should always refer to the specific validation protocols of their institution and relevant regulatory guidelines for detailed requirements.

References

The Gold Standard for Simvastatin Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioequivalence studies, the precision and accuracy of analytical methods are paramount. For researchers and drug development professionals working with simvastatin, a widely prescribed lipid-lowering agent, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of internal standards used in the bioanalysis of simvastatin, with a special focus on the advantages of using a stable isotope-labeled standard, Simvastatin-d11.

The Ideal Internal Standard: Why this compound is Theoretically Superior

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples and calibration standards. Its primary role is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and ionization response in mass spectrometry.[1]

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2] In the case of simvastatin analysis, this compound, a deuterated analog, is the gold standard for several reasons:

  • Identical Chemical and Physical Properties: this compound has the same extraction recovery, chromatographic retention time, and ionization response as simvastatin. This co-elution is crucial for accurately compensating for matrix effects, which are a common source of variability in bioanalytical methods.[1][2]

  • Reduced Variability: By mimicking the behavior of the analyte throughout the analytical process, a SIL-IS significantly reduces the variability of the results, leading to improved precision and accuracy.[1]

  • Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have expressed a strong preference for the use of SIL internal standards in bioanalytical method validation.[2]

While structural analogs can be used as internal standards, they may not perfectly mirror the behavior of the analyte, potentially leading to less reliable data.

Performance Comparison of Internal Standards in Simvastatin Analysis

Table 1: Performance Data of Different Internal Standards in Simvastatin Bioanalysis
Internal StandardAnalytical MethodAccuracy (% Recovery or % Bias)Precision (%RSD or %CV)Reference
Lovastatin LC-MS/MSIntra-day: 97.52% - 104.80%Inter-day: 101.65% - 105.16%Intra-day: < 14%Inter-day: < 10%[3][4]
Atorvastatin RP-HPLC> 95%< 2%
This compound (Expected) LC-MS/MS85% - 115%< 15%Based on FDA/EMA Guidelines

Note: The expected performance of this compound is based on the typical requirements of regulatory agencies for bioanalytical method validation. Given its properties as a SIL-IS, it is anticipated to meet or exceed the performance of structural analogs.

Experimental Protocols for Simvastatin Bioanalysis

The following sections detail typical experimental protocols for the determination of simvastatin in biological matrices, primarily human plasma, using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting simvastatin from plasma is liquid-liquid extraction (LLE).

G plasma Plasma Sample (e.g., 200 µL) is Add Internal Standard (e.g., this compound) plasma->is extract Add Extraction Solvent (e.g., Ethyl Acetate:Hexane) is->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Fig. 1: Liquid-Liquid Extraction Workflow

Protocol:

  • To a 200 µL aliquot of human plasma, add a known amount of the internal standard (e.g., this compound).

  • Add an extraction solvent, such as a mixture of ethyl acetate and hexane (90:10, v/v).[3]

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is then injected into a liquid chromatography-tandem mass spectrometry system for separation and detection.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column Analytical Column (e.g., C18) esi Electrospray Ionization (ESI) lc_column->esi mobile_phase Mobile Phase (e.g., Acetonitrile:Water with Formic Acid) mobile_phase->lc_column mrm Multiple Reaction Monitoring (MRM) esi->mrm detector Detector mrm->detector data_acquisition data_acquisition detector->data_acquisition Data Acquisition & Processing sample_injection Sample Injection sample_injection->lc_column

Fig. 2: LC-MS/MS Analytical Workflow

Typical LC-MS/MS Parameters:

ParameterTypical Value
LC Column C18 reversed-phase column
Mobile Phase A mixture of acetonitrile and water with a modifier like formic acid.[3]
Flow Rate Isocratic or gradient elution at a flow rate of 0.2-0.5 mL/min.
Ionization Mode Electrospray Ionization (ESI) in positive or negative ion mode.
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Conclusion: The Clear Advantage of this compound

While structural analogs like lovastatin and atorvastatin have been successfully used in the bioanalysis of simvastatin, the theoretical and practical advantages of a stable isotope-labeled internal standard like this compound are undeniable. Its identical physicochemical properties to the analyte ensure the most accurate correction for experimental variability, leading to higher quality data that is more likely to meet the stringent requirements of regulatory agencies. For researchers and drug development professionals committed to the highest standards of accuracy and precision, this compound is the unequivocal choice for an internal standard in simvastatin bioanalysis.

References

A Comparative Guide to Internal Standards for Simvastatin Analysis: Simvastatin-d11 vs. Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results. This guide provides a detailed comparison of two commonly employed internal standards for simvastatin analysis: Simvastatin-d11, a stable isotope-labeled (SIL) internal standard, and lovastatin, a structural analog.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] They share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization and matrix effects.[2] However, their synthesis can be costly.[3] Structural analogs, like lovastatin, offer a more cost-effective alternative but may not perfectly mimic the behavior of the analyte, potentially leading to less accurate correction for matrix effects.[4]

This guide presents a summary of performance data, detailed experimental protocols from published literature, and a visual representation of a typical analytical workflow to aid researchers in selecting the most appropriate internal standard for their specific needs.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of deuterated simvastatin (as a proxy for this compound) and lovastatin as internal standards in the quantification of simvastatin, based on data from various studies.

Performance MetricDeuterated Simvastatin (Simvastatin-d6)Lovastatin
Recovery 91.94%[5]71.00% - 82%[6]
**Linearity (r²) **> 0.999[5]> 0.999[7][8]
Intra-day Precision (%RSD) Not explicitly stated for IS< 14%[9]
Inter-day Precision (%RSD) Not explicitly stated for IS< 10%[9]
Matrix Effect Generally compensated due to co-elutionCan be a concern, may not fully compensate for analyte suppression/enhancement[8]

Note: Data for this compound was not directly available in the reviewed literature. The data presented for deuterated simvastatin is based on studies using Simvastatin-d6. While both are deuterated forms, slight variations in performance may exist.

Experimental Protocols

Below are detailed methodologies from published studies for the analysis of simvastatin using either a deuterated internal standard or lovastatin.

Protocol 1: Simvastatin Analysis Using Deuterated Internal Standard (Simvastatin-d6)

This protocol is adapted from a study for the simultaneous quantification of ezetimibe and simvastatin in rat plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add the internal standard solution (Simvastatin-d6).

  • Add 1 mL of tertiary butyl methyl ether as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: Not specified in detail in the abstract.

  • Mobile Phase: Not specified in detail in the abstract.

  • Flow Rate: Not specified in detail in the abstract.

  • Injection Volume: Not specified in detail in the abstract.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) for simvastatin and Simvastatin-d6.[5]

  • Detection: Tandem mass spectrometry (MS/MS).

  • Transitions: The specific m/z transitions for simvastatin and Simvastatin-d6 would be monitored.

Protocol 2: Simvastatin Analysis Using Lovastatin as an Internal Standard

This protocol is based on a method for the determination of simvastatin in human plasma.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.2 mL of human plasma, add 50 µL of lovastatin internal standard solution (10 ng/mL).[7]

  • Add 3 mL of an ethyl acetate and hexane mixture (90:10, v/v).[7]

  • Vortex the sample for 30 seconds.[7]

  • Centrifuge at 4000 rpm for 10 minutes.[7]

  • Transfer the supernatant (organic layer) to a new tube.[7]

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[7]

  • Reconstitute the residue in 200 µL of a mixture of acetonitrile and 3mM formic acid (30:70, v/v).[7]

2. Liquid Chromatography Conditions:

  • Column: C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).[7]

  • Flow Rate: 500 µL/min.[7]

  • Injection Volume: Not specified in detail.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode.[9]

  • Detection: Selective Reaction Monitoring (SRM).[9]

  • Parent Ions: m/z 441.3 for simvastatin and m/z 405.1 for lovastatin.[9]

  • Daughter Ions: m/z 325 for simvastatin and m/z 285 for lovastatin.[9]

Mandatory Visualization

The following diagrams illustrate the general workflow for a bioanalytical assay using an internal standard and the metabolic pathway of simvastatin.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Lovastatin) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Peak Area Ratio) MS->Quantification Result Concentration Result Quantification->Result

Bioanalytical workflow for simvastatin quantification.

Simvastatin_Metabolism Simvastatin Simvastatin (Inactive Prodrug) Simvastatin_Acid Simvastatin Acid (Active Metabolite) Simvastatin->Simvastatin_Acid Hydrolysis in Liver HMG_CoA_Reductase HMG-CoA Reductase Simvastatin_Acid->HMG_CoA_Reductase Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Catalyzes Cholesterol_Biosynthesis Cholesterol Biosynthesis Mevalonate_Pathway->Cholesterol_Biosynthesis

Simplified metabolic pathway of simvastatin.
Conclusion

The choice between this compound and lovastatin as an internal standard depends on a balance of performance requirements, cost, and availability.

This compound (represented by deuterated simvastatin data) is the theoretically superior choice. As a stable isotope-labeled analog, it is expected to have nearly identical extraction recovery, chromatographic retention time, and ionization response to simvastatin.[2] This minimizes variability and provides the most accurate compensation for matrix effects, leading to higher precision and accuracy in the final results. The higher recovery percentage observed for deuterated simvastatin in the presented data supports this.[5] The primary drawback is the higher cost and potentially longer lead times for synthesis and procurement.[3]

Lovastatin is a widely used and cost-effective alternative. It is structurally similar to simvastatin and has been successfully employed in numerous validated bioanalytical methods.[7][8][9] However, as a structural analog, its physicochemical properties are not identical to simvastatin. This can result in differences in extraction efficiency, chromatographic behavior, and susceptibility to matrix effects, which may not be fully compensated for, as suggested by the broader range and slightly lower average recovery values.[6]

Recommendation:

  • For regulated bioanalytical studies (e.g., pivotal pharmacokinetic or bioequivalence studies) where the highest level of accuracy and precision is required, This compound is the recommended internal standard . The investment in a SIL-IS can de-risk the study by providing more reliable data.

  • For research applications, early-stage drug development, or when cost is a significant constraint, lovastatin can be a suitable and effective internal standard . However, thorough validation is critical to ensure that any differences in its behavior compared to simvastatin do not compromise the integrity of the results. Particular attention should be paid to evaluating matrix effects from diverse sources.

References

Determining Simvastatin's Detection and Quantification Limits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) for active pharmaceutical ingredients like simvastatin is critical for method validation and ensuring reliable analytical results. This guide provides a comparative overview of different analytical methods for simvastatin analysis, focusing on their reported LOD and LOQ values. Detailed experimental protocols are provided, and a generalized workflow for calculating these parameters is visualized.

Quantitative Comparison of Analytical Methods for Simvastatin

The sensitivity of an analytical method is a key performance characteristic, and LOD and LOQ are crucial indicators of this sensitivity. The following table summarizes the LOD and LOQ values for simvastatin obtained using various analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HPLC-UV0.341 µg/mL1.023 µg/mLBulk and tablet dosage form
HPLC-UV3.46 µg/mL10.49 µg/mLPharmaceutical tablets
HPLC-UV0.63 µg/mL2.11 µg/mLTablet formulations
RP-HPLC170 ng/spot570 ng/spotNot specified
LC-MS/MS-0.25 ng/mLHuman plasma
High Speed LC-MS0.258 ng/mL0.859 ng/mLPharmaceutical dosage form
MEKC3.2 µg/mL10.6 µg/mLPharmaceutical dosage forms
Spectrophotometry (Method I)0.84 µg/mL2.42 µg/mLBulk drug and dosage form
Spectrophotometry (Method II)0.48 µg/mL1.66 µg/mLBulk drug and dosage form
RP-HPLC0.595 µg/mL1.803 µg/mLCombined dosage form

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are the experimental protocols for some of the key methods cited in the table.

RP-HPLC Method for Simvastatin in Bulk and Tablet Dosage Form[1]
  • Instrumentation: A reverse phase high-performance liquid chromatography (RP-HPLC) system was used.

  • Column: Develosil ODS HG-5 RP C18 column (150 cm x 4.6 mm i.d., 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in an 85:15 ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 236 nm.

  • Linearity: The method was found to be linear in the concentration range of 10 – 100 μg/mL.

  • LOD and LOQ Calculation: The LOD and LOQ were calculated to be 0.341 and 1.023 µg/ml, respectively.[1]

High Speed LC-MS for Simvastatin in Pharmaceutical Dosage Form[2]
  • Instrumentation: High-speed liquid chromatography-mass spectrometry (LC-MS) system.

  • Linearity: The method demonstrated a linear response in the range of 0.5-82 ng/mL.

  • LOD and LOQ Calculation: The limit of quantitation (LOQ) and the limit of detection (LOD) for simvastatin were determined based on the calibration curve of the signal-to-noise ratio versus concentration. The values were 0.859 ng/mL and 0.258 ng/mL, respectively.[2]

LC-MS/MS Method for Simvastatin in Human Plasma[3]
  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Extraction: Extraction was performed using ethyl acetate and hexane (90/10%, v/v) with lovastatin as the internal standard.

  • Column: C18 column.

  • Mobile Phase: A mixture of acetonitrile and water (75/25%, v/v).

  • Flow Rate: 500 µL/min.

  • Detection: Selective reaction monitoring (SRM) in positive ion mode. The parent ions were m/z 441.3 for simvastatin and m/z 405.1 for lovastatin, and the daughter ions were m/z 325 for simvastatin and m/z 285 for lovastatin.

  • LOQ: The lower limit of quantification was established at 0.25 ng/mL.[3]

General Workflow for LOD and LOQ Determination

The determination of LOD and LOQ is a crucial step in the validation of analytical methods as per the International Council for Harmonisation (ICH) guidelines.[4][5] The most common methods are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[6][7][8]

The following diagram illustrates the general workflow for calculating LOD and LOQ using the calibration curve method.

LOD_LOQ_Workflow cluster_prep Sample Preparation & Analysis cluster_data Data Acquisition & Processing cluster_calc LOD & LOQ Calculation cluster_report Reporting prep_standards Prepare calibration standards (low concentration range) analyze_samples Analyze standards and blanks using the analytical method prep_standards->analyze_samples prep_blank Prepare blank samples prep_blank->analyze_samples construct_curve Construct calibration curve (Concentration vs. Response) analyze_samples->construct_curve calc_regression Calculate linear regression (Slope 'S' and Standard Deviation of the intercept 'σ') construct_curve->calc_regression calc_lod Calculate LOD LOD = 3.3 * (σ / S) calc_regression->calc_lod calc_loq Calculate LOQ LOQ = 10 * (σ / S) calc_regression->calc_loq report_values Report LOD and LOQ values calc_lod->report_values calc_loq->report_values

Caption: Workflow for calculating LOD and LOQ using the calibration curve method.

This guide provides a foundational comparison of analytical methods for determining the LOD and LOQ of simvastatin. The choice of the most suitable method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols and the generalized workflow offer a starting point for researchers to develop and validate their own analytical methods for simvastatin.

References

Robustness of LC-MS/MS Methods for Simvastatin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of simvastatin, a widely prescribed lipid-lowering medication, and its active metabolite, simvastatin acid, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][2] A critical aspect of LC-MS/MS method development and validation is robustness testing, which evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative overview of robustness testing for LC-MS/MS methods for simvastatin, presenting data in a clear, tabular format, detailing experimental protocols, and illustrating the workflow for such an analysis.

Comparative Robustness Data

The robustness of an LC-MS/MS method is determined by assessing the impact of minor changes in operational parameters on the analytical results, such as peak area, retention time, and accuracy. The following tables summarize the robustness data from various studies on simvastatin analysis, demonstrating the method's reliability under varied conditions.

Parameter VariedDeliberate VariationMonitored EffectOutcomeReference
Flow Rate ± 0.1 mL/min (e.g., 1.1 and 1.3 mL/min from a nominal 1.2 mL/min)Retention Time, Peak Area, AccuracyMinimal impact on quantitation; results remained within acceptance criteria.[3]
Mobile Phase Composition ± 2% in the proportion of organic and aqueous phasesRetention Time, Peak ShapeShift in retention time observed, but peak shape and resolution from interfering peaks were maintained.[3]
Mobile Phase pH ± 0.2 pH unitsRetention Time, Peak Shape, Analyte ResponseMinor shifts in retention time; no significant impact on peak shape or analyte response.[3]
Column Temperature ± 5 °CRetention Time, Peak ShapePredictable shift in retention time; peak shape remained symmetrical.[4]
Different Analyst/Instrument Analysis performed by a different analyst on a different LC-MS/MS systemPrecision, AccuracyInter-analyst and inter-instrument precision and accuracy were within acceptable limits, demonstrating method ruggedness.[5]

Table 1: Robustness Testing of Chromatographic Conditions

Parameter VariedDeliberate VariationMonitored EffectOutcomeReference
Ion Source Temperature ± 10% of the set valueAnalyte Response (Peak Area)No significant change in signal intensity.[4]
Collision Energy ± 2 eVAnalyte Response (Peak Area of Product Ions)Consistent fragmentation pattern and signal intensity.[1]
Gas Flow Rates (Nebulizer, Heater) ± 10% of the set valuesAnalyte Response (Peak Area)Stable signal intensity, indicating robustness of the ionization process.[4]

Table 2: Robustness Testing of Mass Spectrometric Conditions

Experimental Protocols

Detailed below are generalized protocols for performing robustness testing on an LC-MS/MS method for simvastatin. These protocols are based on common practices in the field and should be adapted to the specific method being validated.

Protocol for Varying Chromatographic Conditions

Objective: To assess the impact of small variations in chromatographic parameters on the analytical results.

Procedure:

  • Preparation of Samples: Prepare a set of quality control (QC) samples at low, medium, and high concentrations of simvastatin and its internal standard in the relevant biological matrix (e.g., human plasma).

  • Nominal Condition Analysis: Analyze the QC samples (n=6 for each level) using the established, validated LC-MS/MS method to generate baseline data.

  • Flow Rate Variation:

    • Decrease the flow rate by 10% (e.g., from 0.5 mL/min to 0.45 mL/min).

    • Analyze the QC samples in triplicate.

    • Increase the flow rate by 10% (e.g., to 0.55 mL/min) and repeat the analysis.

  • Mobile Phase Composition Variation:

    • Slightly alter the ratio of the organic and aqueous phases of the mobile phase (e.g., for a 75:25 acetonitrile:water mobile phase, test 73:27 and 77:23 ratios).

    • Analyze the QC samples in triplicate for each composition.

  • Column Temperature Variation:

    • Decrease the column oven temperature by 5 °C from the nominal setting.

    • Analyze the QC samples in triplicate.

    • Increase the column oven temperature by 5 °C and repeat the analysis.

  • Data Analysis: For each variation, calculate the mean, standard deviation, and coefficient of variation (%CV) for the peak areas and retention times of the QC samples. Compare these results to the data from the nominal conditions. The results should fall within the predefined acceptance criteria (e.g., %CV < 15%).

Protocol for Varying Mass Spectrometric Conditions

Objective: To evaluate the influence of minor fluctuations in mass spectrometer settings on the analyte signal.

Procedure:

  • Sample Preparation: Use a mid-concentration QC sample for this test.

  • Nominal Condition Analysis: Analyze the QC sample (n=6) using the standard MS parameters to establish a baseline response.

  • Ion Source Parameter Variation:

    • Individually vary the ion source temperature, nebulizer gas flow, and heater gas flow by ±10% of their set values.

    • For each variation, inject the QC sample in triplicate and record the peak area of simvastatin and its internal standard.

  • Collision Energy Variation:

    • Vary the collision energy by ±2 eV from the optimized value.

    • Inject the QC sample in triplicate and monitor the peak areas of the product ions.

  • Data Analysis: Calculate the mean and %CV of the peak areas for each parameter variation. The signal response should remain consistent and within acceptable limits compared to the nominal conditions.

Workflow for LC-MS/MS Method Robustness Testing

The following diagram illustrates the logical workflow for conducting a comprehensive robustness study of an LC-MS/MS method for simvastatin.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_params Define Robustness Parameters to Test (e.g., Flow Rate, Mobile Phase, Temperature) set_acceptance Set Acceptance Criteria (e.g., %CV < 15%) define_params->set_acceptance prep_samples Prepare QC Samples (Low, Medium, High Concentrations) set_acceptance->prep_samples nominal_analysis Analyze Samples under Nominal Conditions prep_samples->nominal_analysis vary_params Systematically Vary One Parameter at a Time nominal_analysis->vary_params varied_analysis Analyze Samples under Varied Conditions vary_params->varied_analysis varied_analysis->vary_params Next Parameter compare_results Compare Results from Varied Conditions to Nominal varied_analysis->compare_results check_criteria Check if Results Meet Acceptance Criteria compare_results->check_criteria method_robust Method is Robust check_criteria->method_robust Yes method_not_robust Method is Not Robust (Re-evaluate/Optimize) check_criteria->method_not_robust No

Caption: Workflow for Robustness Testing of an LC-MS/MS Method.

References

A Comparative Guide to Bioanalytical Methods for Simvastatin Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of simvastatin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The cross-validation of bioanalytical methods ensures consistency and reliability of data across different laboratories or when methods are transferred. This guide provides a detailed comparison of commonly employed bioanalytical techniques for simvastatin, supported by experimental data and protocols.

Comparison of Simvastatin Bioanalytical Methods

The choice of a bioanalytical method for simvastatin is often a trade-off between sensitivity, selectivity, cost, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two predominant techniques.

ParameterLC-MS/MSHPLC-UVHPTLC-DensitometryHPTLC-Videodensitometry
Linearity Range 0.25 - 50 ng/mL[1][2]20 - 1000 ng/mL[3]4 - 16 µ g/spot [4]4 - 16 µ g/spot [4]
Lower Limit of Quantitation (LLOQ) 0.25 ng/mL[1][2]20 ng/mL[1][3]0.74 µ g/spot [4]1.24 µ g/spot [4]
Intra-day Precision (% CV) < 14%[1][2]< 6.00%[3]--
Inter-day Precision (% CV) < 10%[1][2]< 9.00%[3]--
Accuracy -97.52 - 105.16%[3]--
Recovery 82.00 - 88.70%[1]---
Run Time 6 minutes[1][2]11 minutes[3]--

As evidenced by the data, LC-MS/MS offers significantly higher sensitivity with a much lower LLOQ compared to HPLC-UV, making it the preferred method for pharmacokinetic studies where plasma concentrations of simvastatin are expected to be low (0.1 to 15 ng/mL).[1] HPLC-UV methods, while less sensitive, are suitable for determining simvastatin in pharmaceutical formulations.[1] High-Performance Thin-Layer Chromatography (HPTLC) methods are efficient for analyzing multiple samples simultaneously but have a significantly higher limit of detection.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method for Simvastatin in Human Plasma[1][2]
  • Sample Preparation: Liquid-liquid extraction is a common technique. To 0.2 mL of human plasma, an internal standard (e.g., lovastatin) is added, followed by an extraction solvent mixture of ethyl acetate and hexane (90:10, v/v).[1][2] The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness. The residue is reconstituted in a solvent mixture of acetonitrile and 3mM formic acid (30:70, v/v) for injection.[1]

  • Chromatographic Conditions:

    • Column: C18 column.[1][2]

    • Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).[1][2]

    • Flow Rate: 500 µL/min.[1][2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ion mode is suitable for lactone-based compounds like simvastatin.[1]

    • Monitoring: Selective Reaction Monitoring (SRM) is used for quantitation.

    • Parent Ions: m/z 441.3 for simvastatin and m/z 405.1 for lovastatin (internal standard).[1][2]

    • Daughter Ions: m/z 325 for simvastatin and m/z 285 for lovastatin.[1][2]

HPLC-UV Method for Simvastatin in Human Plasma[3]
  • Sample Preparation: Similar to the LC-MS/MS method, liquid-liquid extraction with ethyl acetate and hexane (90:10, v/v) is employed, using lovastatin as the internal standard.[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Symmetry C18, 5 µm, 3.9 mm i.d. x 50 mm).[3]

    • Mobile Phase: A mixture of acetonitrile and water (51:49, v/v).[3]

    • Flow Rate: 1 mL/min.

    • UV Detection: 238 nm.[3]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method for simvastatin.

G cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Acceptance A Reference Method Selection (e.g., Validated LC-MS/MS) C Individual Method Validation (Accuracy, Precision, Linearity, etc.) A->C B New Method Development (e.g., HPLC-UV) B->C D Sample Set Preparation (Spiked Plasma Samples at different concentrations) C->D E Analysis with Reference Method D->E Aliquots F Analysis with New Method D->F Aliquots G Statistical Comparison of Results (e.g., Bland-Altman plot, %Difference) E->G F->G H Acceptance Criteria Met? G->H I Methods are Interchangeable H->I Yes J Method Investigation & Re-validation H->J No

Caption: Workflow for bioanalytical method cross-validation.

This structured approach ensures that a new or transferred bioanalytical method provides comparable results to an established, validated method, thereby maintaining data integrity throughout the drug development lifecycle.

References

A Comparative Pharmacokinetic Analysis of Simvastatin Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of various simvastatin formulations, supported by experimental data, to inform drug development and research.

Simvastatin, a widely prescribed lipid-lowering agent, is available in various formulations designed to optimize its therapeutic efficacy and patient compliance. This guide provides a comparative analysis of the pharmacokinetic profiles of different simvastatin formulations, including immediate-release (IR) tablets, controlled-release (CR) formulations, and emerging nanoformulations such as solid lipid nanoparticles (SLNs). The data presented is compiled from multiple clinical and preclinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Parameters

The pharmacokinetic performance of a drug formulation is crucial in determining its absorption, distribution, metabolism, and excretion profile. Key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are essential for comparing different formulations.

Formulation TypeKey Pharmacokinetic FindingsReference
Immediate-Release (IR) Tablets (Generic vs. Branded) Bioequivalence studies consistently demonstrate that generic and branded IR simvastatin tablets exhibit comparable pharmacokinetic profiles. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC typically fall within the accepted bioequivalence range of 80-125%.[1][2][3][4][5] For example, one study comparing a test and reference 20 mg simvastatin tablet found Cmax values of 15.0180 ng/mL and 14.6996 ng/mL, respectively, with AUC0-24 values of 66.3458 h·ng/mL and 65.5036 h·ng/mL.[3][1][2][3][4][5]
Controlled-Release (CR) vs. Immediate-Release (IR) A study comparing a 40 mg CR formulation to a 40 mg IR formulation in healthy Korean subjects revealed a significantly lower Cmax for the active metabolite, simvastatin acid, in the CR formulation (3.40 ng/mL vs 5.16 ng/mL after multiple doses).[6] Conversely, the Tmax and apparent half-life (t½) were significantly longer for the CR formulation (8.40 hours vs 4.57 hours for Tmax, and 13.09 hours vs 4.52 hours for t½).[6] Importantly, there was no significant difference in the AUC between the two formulations, suggesting comparable overall drug exposure.[6][6]
Delayed-Release (DR) vs. Immediate-Release (IR) Research on a delayed-release formulation of simvastatin, a CYP3A substrate, indicated a threefold increase in bioavailability compared to the immediate-release reference formulation (Zocor®).[7] This enhancement is attributed to the formulation's design, which targets drug release in the distal parts of the intestine where CYP3A enzyme expression is lower, thereby reducing first-pass metabolism.[7][7]
Oral Suspension vs. Immediate-Release (IR) Tablet A study assessing the relative bioavailability of a 20 mg simvastatin oral suspension compared to a 20 mg Zocor® tablet under fasting conditions found the two formulations to be bioequivalent.[8][8]
Solid Lipid Nanoparticles (SLNs) vs. Suspension Nanoformulations, such as solid lipid nanoparticles, have been developed to enhance the poor oral bioavailability of simvastatin, which is less than 5% due to extensive first-pass metabolism.[9][10][11][12][13] In a study comparing simvastatin-loaded SLNs to a simvastatin suspension, the relative bioavailability of simvastatin and its active metabolite, simvastatin hydroxy acid, was increased by approximately 164% and 207%, respectively.[11] Another study reported that uncoated and chitosan-coated SLNs had significantly higher relative bioavailability (691.28% and 1309.66%, respectively) compared to a control suspension.[9] The AUC for uncoated SLNs, chitosan-coated SLNs, and the simvastatin suspension were 1880.4, 3562.18, and 272 ng·h/mL, respectively.[13][9][10][11][12][13]
Transdermal vs. Oral Administration A study in rabbits comparing a transdermal formulation to an oral suspension of simvastatin demonstrated a significant difference in pharmacokinetic parameters. The transdermal formulation resulted in a higher Cmax (28.6 ± 0.41 ng/ml vs 23.4 ± 0.31 ng/ml), a much longer Tmax (12 hrs vs 3 hrs), and a substantially larger AUC (958.0 ± 3.07 ng.hr/ml vs 105.9± 1.56 ng.hr/ml).[14] The relative bioavailability of simvastatin was increased approximately nine-fold with transdermal administration, likely due to the avoidance of the first-pass effect.[14][14]

Experimental Protocols

The methodologies employed in pharmacokinetic studies are critical for the reliability and interpretation of the results. Below are summaries of typical experimental protocols for bioequivalence and comparative pharmacokinetic studies of simvastatin.

Bioequivalence Study of Immediate-Release Tablets
  • Study Design: A randomized, open-label, two-period, two-sequence, crossover study is a common design.[1][4]

  • Subjects: Healthy adult volunteers, typically male, are recruited.[1][2] Demographic information such as age, height, and weight is recorded.[1]

  • Dosing: Subjects receive a single oral dose of the test and reference formulations (e.g., 20 mg or 40 mg simvastatin) with a specified volume of water after an overnight fast.[1][2][3] A washout period of at least one week separates the two treatment periods.[3]

  • Blood Sampling: Serial blood samples are collected at predefined time points, typically before dosing and up to 24 or 48 hours post-dose.[1][3][6]

  • Analytical Method: Plasma concentrations of simvastatin and its active metabolite, simvastatin acid, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

  • Pharmacokinetic Analysis: Non-compartmental methods are used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity).[1]

  • Statistical Analysis: Log-transformed Cmax and AUC data are analyzed for bioequivalence. The 90% confidence intervals for the geometric mean ratios of the test to reference product are calculated and must fall within the 80-125% range for the formulations to be considered bioequivalent.[1][3]

Comparative Study of Controlled-Release vs. Immediate-Release Formulations
  • Study Design: A randomized, open-label, parallel-group, single- and multiple-dose study can be employed.[6]

  • Subjects: Healthy adult volunteers of both genders are enrolled.[6]

  • Dosing: In the single-dose phase, subjects receive a single oral dose of either the CR or IR formulation. In the multiple-dose phase, subjects receive the assigned formulation daily for a specified period (e.g., 8 consecutive days).[6]

  • Blood Sampling: Blood samples are collected over a 48-hour period after the single dose and after the first and last doses in the multiple-dose phase.[6]

  • Analytical Method: Plasma concentrations of simvastatin and simvastatin acid are quantified using a validated LC-MS/MS method.[6]

  • Pharmacokinetic and Statistical Analysis: Similar to bioequivalence studies, pharmacokinetic parameters are calculated and statistical comparisons are made between the two formulations.[6]

Visualizations

Simvastatin Mechanism of Action

Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form.[15] This active form competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[15][16][17][18] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[15][17]

G Simvastatin Mechanism of Action cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Simvastatin Action cluster_2 Cellular Response HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Simvastatin (Prodrug) Simvastatin (Prodrug) Simvastatin Acid (Active) Simvastatin Acid (Active) Simvastatin (Prodrug)->Simvastatin Acid (Active) Hydrolysis HMG-CoA Reductase HMG-CoA Reductase Simvastatin Acid (Active)->HMG-CoA Reductase Inhibits Decreased Hepatic Cholesterol Decreased Hepatic Cholesterol Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Hepatic Cholesterol->Upregulation of LDL Receptors Increased LDL Clearance Increased LDL Clearance Upregulation of LDL Receptors->Increased LDL Clearance

Caption: Simvastatin's mechanism of action.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates a typical workflow for a randomized, crossover bioequivalence study of two simvastatin formulations.

G Experimental Workflow: Bioequivalence Study Screening & Enrollment Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Period 1 Period 1 Randomization->Period 1 Washout Washout Period 1->Washout Blood Sampling Blood Sampling Period 1->Blood Sampling Period 2 Period 2 Washout->Period 2 Period 2->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Bioequivalence Assessment Bioequivalence Assessment Statistical Analysis->Bioequivalence Assessment

Caption: Workflow of a bioequivalence study.

References

Safety Operating Guide

Proper Disposal of Simvastatin-d11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Simvastatin-d11, a deuterated analog of the cholesterol-lowering drug Simvastatin.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a framework of federal and state regulations. The primary federal agency overseeing hazardous waste is the U.S. Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[1][2][3][4]

Under RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics:

  • Ignitability: The ability to readily catch fire.

  • Corrosivity: The ability to corrode metal or has a very high or low pH.[2][3][5]

  • Reactivity: The tendency to explode or react violently.[2][3][5]

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.[2]

While a Safety Data Sheet (SDS) for this compound from one supplier indicates that it is "Not a hazardous substance by GHS,"[6] other SDSs for the non-deuterated form, Simvastatin, classify it as a skin irritant, capable of causing organ damage through prolonged exposure, and, most notably, as "toxic to aquatic life with long lasting effects."[7][8][9] One SDS even assigns Simvastatin the UN number 3077, designating it as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S."[8]

Given the environmental hazards associated with Simvastatin and the precautionary principle in laboratory safety, it is prudent to handle and dispose of this compound with a high degree of care.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[6] This ensures that the compound is managed in compliance with all applicable regulations.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound (e.g., unused product, contaminated labware, personal protective equipment) as potentially hazardous waste.

  • Segregate this compound waste from other waste streams in the laboratory.

2. Containerization and Labeling:

  • Use a dedicated, sealed, and properly labeled container for this compound waste.

  • The label should clearly identify the contents as "this compound waste" and include any other information required by your institution's waste management plan.

3. Storage:

  • Store the waste container in a designated, secure area away from incompatible materials. The SDS for this compound indicates it should be stored frozen, so consult the specific storage requirements for the waste if necessary.[6]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Provide the waste disposal service with all necessary information about the waste, including the SDS if available.

5. Record Keeping:

  • Maintain accurate records of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's policies and any regulatory requirements.

Crucial "Don'ts":

  • DO NOT dispose of this compound down the drain. Its toxicity to aquatic life means it can have a significant negative impact on the environment.[7][8][10]

  • DO NOT mix this compound waste with non-hazardous waste.

  • DO NOT dispose of this compound in regular trash.

Summary of Hazard Information

Hazard ClassificationThis compoundSimvastatin (Non-deuterated)
GHS Classification Not a hazardous substance by GHS (per one SDS)[6]Skin irritant, may cause organ damage, toxic to aquatic life[7][8][9]
Environmental Hazard Data not available, but assumed to be similar to SimvastatinVery toxic to aquatic life with long-lasting effects[8]
UN Number Not assignedUN 3077 (for environmentally hazardous substance)[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_sds_available Is the Safety Data Sheet (SDS) available? start->is_sds_available review_sds Review SDS for specific disposal instructions and hazard information. is_sds_available->review_sds Yes no_sds Assume waste is hazardous due to environmental toxicity of Simvastatin. is_sds_available->no_sds No is_drain_disposal_allowed Does SDS permit drain disposal? review_sds->is_drain_disposal_allowed segregate_waste Segregate and collect in a labeled, sealed container. no_sds->segregate_waste no_drain_disposal DO NOT dispose down the drain. is_drain_disposal_allowed->no_drain_disposal No is_drain_disposal_allowed->no_drain_disposal Yes (but still not recommended due to aquatic toxicity) no_drain_disposal->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal service. segregate_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.

References

Essential Safety and Logistical Information for Handling Simvastatin-d11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Simvastatin-d11, a deuterated form of Simvastatin.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is recommended based on safety data sheets and general laboratory guidelines for handling active pharmaceutical ingredients.[1][2][3][4]

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection GlovesWear two pairs of chemotherapy-grade gloves.[2][3] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[2]
Respiratory Protection RespiratorA full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows air-purifying respirators are appropriate.[1] This should be used as a backup to engineering controls.
Body Protection Protective GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2][3]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.[1][5][6][7]

Exposure RouteFirst Aid Procedure
Eye Contact Flush eyes with water as a precaution.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation, such as a laboratory fume hood.[1]

  • Minimize dust generation and accumulation.[5]

  • Take precautionary measures against static discharges.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Some suppliers recommend storing the product frozen.[1]

  • Keep containers tightly closed.[7]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.

Spill Cleanup:

  • Use personal protective equipment.[1][5]

  • Avoid dust formation.[1]

  • Pick up and arrange disposal without creating dust.[1]

  • Keep in suitable, closed containers for disposal.[1]

  • Prevent product from entering drains.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[7]

  • Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[8]

  • Follow all federal, state, and local regulations regarding the disposal of this material.[8][9] For general guidance on disposing of medicines in the trash, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then throwing it in the household trash.[10]

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

This compound Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.